molecular formula C8H6F3NO3 B1410200 2-Methoxy-3-(trifluoromethyl)isonicotinic acid CAS No. 1227574-06-2

2-Methoxy-3-(trifluoromethyl)isonicotinic acid

Cat. No.: B1410200
CAS No.: 1227574-06-2
M. Wt: 221.13 g/mol
InChI Key: BVDLBQQHSDQZFR-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethyl)isonicotinic acid is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-5(8(9,10)11)4(7(13)14)2-3-12-6/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDLBQQHSDQZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Chemical Landscape of Trifluoromethylated Pyridinecarboxylic Acids: A Technical Guide to 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An important note on the requested compound: Initial searches for "2-Methoxy-3-(trifluoromethyl)isonicotinic acid" did not yield a specific CAS number or substantial technical data. This suggests that it may be a novel or less-characterized compound. Therefore, this guide will focus on a closely related and well-documented analogue, 2-(Trifluoromethyl)isonicotinic acid , to provide a comprehensive technical overview within a similar chemical space for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Its high electronegativity and metabolic stability often lead to enhanced binding affinity, improved membrane permeability, and increased resistance to metabolic degradation.[1][2][3] This guide provides a detailed technical overview of 2-(Trifluoromethyl)isonicotinic acid, a key building block in the synthesis of complex bioactive molecules.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 2-(Trifluoromethyl)isonicotinic acid.

IdentifierValueSource
CAS Number 131747-41-6TCI Chemicals, Hangzhou Cheminspire[4], BLD Pharm[5]
IUPAC Name 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Synonyms 2-(Trifluoromethyl)-4-pyridinecarboxylic AcidTCI Chemicals
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol
Canonical SMILES C1=CN=C(C=C1C(=O)O)C(F)(F)F
InChI Key Not readily available

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug discovery.

PropertyValueNotes
Physical State Solid
Appearance Light cream powderThermo Fisher Scientific[6] (for Isonicotinic acid)
Purity >98.0% (GC)(T)TCI Chemicals
Water Solubility The product is water solubleThermo Fisher Scientific[6] (for Isonicotinic acid)

Synthesis and Reaction Pathways

One plausible synthetic approach could involve the oxidation of a corresponding precursor, such as 2-(trifluoromethyl)-4-methylpyridine. The general workflow for such a process is outlined below.

Illustrative Synthetic Workflow

Synthesis_Workflow Precursor 2-(Trifluoromethyl)-4-alkylpyridine Oxidation Oxidation (e.g., KMnO4, RuO4) Precursor->Oxidation Intermediate Intermediate Salt Oxidation->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 2-(Trifluoromethyl)isonicotinic acid Acidification->Product

Caption: Generalized workflow for the synthesis of 2-(Trifluoromethyl)isonicotinic acid via oxidation.

Applications in Research and Drug Discovery

Isonicotinic acid and its derivatives are well-established pharmacophores, with isoniazid being a first-line anti-tuberculosis drug.[8] The introduction of a trifluoromethyl group into the isonicotinic acid scaffold can significantly alter its biological activity, making it a valuable building block for novel therapeutic agents.

  • RAF Inhibitors for RAS Mutant Cancers: 2-(trifluoromethyl)isonicotinic acid has been utilized in the synthesis of potent and selective RAF inhibitors.[9] These inhibitors are designed to target cancers with RAS mutations, a significant challenge in oncology. The trifluoromethylpyridyl moiety in these compounds occupies a hydrophobic pocket in the DFG-out conformation of the BRAF kinase.[9]

  • Agrochemicals: Pyridine derivatives containing trifluoromethyl groups are integral to many biologically active compounds in agrochemical and pharmaceutical chemistry.[7] They are often used in the development of herbicides and fungicides due to the enhanced stability and biological activity conferred by the trifluoromethyl and methoxy groups.[10]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is based on safety data for isonicotinic acid and related compounds, and should be considered as a general guideline.

Hazard Identification:

  • Causes skin irritation.[6][11]

  • Causes serious eye irritation.[6][11]

  • May cause respiratory irritation.[6][11]

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][12]

  • Wear protective gloves, eye protection, and face protection.[11]

  • Use only outdoors or in a well-ventilated area.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

Personal Protective Equipment (PPE):

The following diagram illustrates the recommended PPE for handling 2-(Trifluoromethyl)isonicotinic acid.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment lab_coat Lab Coat gloves Chemical Resistant Gloves goggles Safety Goggles/Face Shield respirator Respirator (if dust is generated) handler Researcher/Scientist handler->lab_coat Wears handler->gloves Wears handler->goggles Wears handler->respirator Wears (as needed) compound 2-(Trifluoromethyl)isonicotinic acid handler->compound Handles

Caption: Recommended PPE for handling 2-(Trifluoromethyl)isonicotinic acid.

Conclusion

2-(Trifluoromethyl)isonicotinic acid stands as a valuable and versatile building block for the synthesis of advanced materials and therapeutic agents. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive scaffold for modulating the biological activity and pharmacokinetic profiles of drug candidates. While further research into its specific applications is ongoing, its role in the development of novel RAF inhibitors highlights its potential in addressing significant challenges in medicinal chemistry. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

  • Vertex AI Search. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Retrieved February 14, 2026.
  • CPAChem. (2023, December 18).
  • Thermo Fisher Scientific. (2010, November 8).
  • Sigma-Aldrich. (n.d.). 2-fluoro-3-methoxyisonicotinic acid | 1211528-26-5. Retrieved February 14, 2026.
  • Sigma-Aldrich. (2024, March 2).
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  • PubChem. (n.d.). 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. Retrieved February 14, 2026.
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  • PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891. Retrieved February 14, 2026.
  • ChemScene. (n.d.). 1211581-22-4 | 2-Methoxy-3-methylisonicotinic acid. Retrieved February 14, 2026.
  • TCI Chemicals. (n.d.). 2-(Trifluoromethyl)isonicotinic Acid | 131747-41-6. Retrieved February 14, 2026.
  • Hangzhou Cheminspire technologies Co., Ltd. (n.d.). 2-(Trifluoromethyl)isonicotinic acid | 131747-41-6. Retrieved February 14, 2026.
  • J&K Scientific LLC. (n.d.). 2-Methoxy-3-methylisonicotinic acid | 1211581-22-4. Retrieved February 14, 2026.
  • ACS Publications. (2019, May 6). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Retrieved February 14, 2026.
  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 14, 2026.
  • PMC. (2017, December 1). An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 14, 2026.
  • US EPA. (2024, April 28). IUPAC - List Details - SRS. Retrieved February 14, 2026.
  • 10X CHEM. (n.d.). 1211523-60-2 | 3-methoxy-2-(trifluoromethyl)isonicotinic acid. Retrieved February 14, 2026.
  • Appretech Scientific Limited. (n.d.). 2-methoxy-5-(trifluoromethyl)nicotinic acid. Retrieved February 14, 2026.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 | 131747-43-8. Retrieved February 14, 2026.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 14, 2026.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 14, 2026.
  • SciSpace. (2024, March 11). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved February 14, 2026.
  • MySkinRecipes. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine. Retrieved February 14, 2026.
  • Cheméo. (n.d.). Chemical Properties of 3-Methoxy-2,4,5-trifluorobenzoic acid, isohexyl ester. Retrieved February 14, 2026.
  • MDPI. (2021, August 22). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Retrieved February 14, 2026.
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved February 14, 2026.
  • BLD Pharm. (n.d.). 131747-41-6|2-(Trifluoromethyl)isonicotinic acid. Retrieved February 14, 2026.
  • ResearchGate. (n.d.). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Retrieved February 14, 2026.
  • PubChemLite. (n.d.). 3-methoxy-isonicotinic acid (C7H7NO3). Retrieved February 14, 2026.

Sources

Solubility profile of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of this compound in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications in medicinal chemistry, process development, and formulation science. The guide details the underlying physicochemical principles governing solubility, provides a robust experimental protocol for solubility determination using the shake-flask method, and discusses the anticipated solubility behavior based on the structural features of the molecule.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the developability of a pharmaceutical candidate.[1] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and bioavailability.[2] In the realm of organic chemistry and process development, understanding the solubility of a compound in various organic solvents is paramount for purification, crystallization, and formulation.

This compound is a heterocyclic carboxylic acid derivative incorporating a trifluoromethyl group. The interplay of the polar carboxylic acid and methoxy groups with the lipophilic trifluoromethyl group and the pyridine ring suggests a complex solubility profile that will be highly dependent on the nature of the solvent. This guide aims to provide a framework for systematically evaluating and understanding this profile.

Physicochemical Properties and Predicted Solubility Behavior

Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents. In basic solvents, it can deprotonate to form a highly polar carboxylate salt, further enhancing solubility.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to solubility in protic solvents. The aromatic ring itself provides a nonpolar surface area, contributing to solubility in less polar solvents.

  • Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. The methyl group adds a small degree of lipophilicity.

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing. The presence of fluorine atoms can lead to unique intermolecular interactions and generally decreases solubility in polar, protic solvents while potentially increasing it in non-polar or fluorinated solvents.[3][4]

The "Like Dissolves Like" Principle:

A cornerstone of solubility prediction is the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[5]

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and methoxy groups, as well as the pyridine nitrogen. Therefore, moderate to good solubility is anticipated.

  • Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should allow for favorable interactions with the polar functionalities of the molecule.

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the presence of multiple polar functional groups. However, the trifluoromethyl group and the pyridine ring may provide some affinity for less polar environments.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[1][6] This equilibrium-based method involves agitating an excess of the solid compound in the solvent of interest until saturation is reached.[6]

Rationale for Experimental Design

The choice of the shake-flask method is predicated on its reliability and ability to provide a true measure of thermodynamic solubility.[6] The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration represents the saturation point of the solvent at a given temperature.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][7] Longer times may be necessary and should be validated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Sample Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with the respective solvent.

    • Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

    • Use the calibration curve to determine the concentration of the compound in the saturated solutions.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result Solubility Data analysis3->result

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Anticipated Solubility Profile and Data Presentation

Based on the physicochemical principles discussed, a hypothetical solubility profile of this compound in various organic solvents at 25 °C is presented in the table below. It is important to note that these are expected trends and actual experimental values are required for confirmation.

SolventSolvent Polarity (Dielectric Constant)Expected Solubility (mg/mL)Rationale
Hexane1.88< 1Non-polar solvent with weak intermolecular forces.
Toluene2.381 - 10Aromatic solvent, may have some interaction with the pyridine ring.
Ethyl Acetate6.0210 - 50Moderately polar aprotic solvent, can act as a hydrogen bond acceptor.
Acetone20.750 - 100Polar aprotic solvent, good hydrogen bond acceptor.
Acetonitrile37.550 - 100Polar aprotic solvent, strong dipole moment.
Ethanol24.5> 100Polar protic solvent, capable of extensive hydrogen bonding.
Methanol32.7> 100Highly polar protic solvent, strong hydrogen bonding potential.
Dimethyl Sulfoxide (DMSO)46.7> 200Highly polar aprotic solvent, excellent hydrogen bond acceptor.

Influence of Temperature on Solubility

The solubility of solids in liquids generally increases with increasing temperature.[8] This is because the dissolution process for most solids is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. For carboxylic acids, the effect of temperature on solubility in organic solvents can be significant.[8][9] It is therefore recommended to determine the solubility at different temperatures relevant to the intended application.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can obtain reliable solubility data that is critical for informed decision-making in drug discovery and development. The interplay of the various functional groups in this molecule makes its solubility behavior complex and highly dependent on the solvent environment. The provided shake-flask protocol offers a reliable means to experimentally elucidate this profile.

References

  • Riki, N. T., & Aharon, L. (2021). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Separations, 8(11), 205. Available from: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770. Available from: [Link]

  • Florida State University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

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  • Slagman, S. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. ResearchGate. Available from: [Link]

  • Reddit. (2022). Determination of maximum solubility?. r/OrganicChemistry. Available from: [Link]

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  • Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Available from: [Link]

  • de F. D. S. Junior, V., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Scientific Reports, 13(1), 14217. Available from: [Link]

  • JoVE. (2023). Video: Physical Properties of Carboxylic Acids. Available from: [Link]

  • Emsley, J. W., & Phillips, L. (1971). The solvent dependence of fluorine chemical shifts. Part II. Anisotropic and polar solvents. Molecular Physics, 22(4), 577-591. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyisonicotinic Acid. PubChem. Available from: [Link]

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  • Apelblat, A., & Manzurola, E. (2009). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Journal of Chemical & Engineering Data, 54(4), 1247-1250. Available from: [Link]

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. Available from: [Link]

  • ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available from: [Link]

  • Wang, X., et al. (2018). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Journal of Chemical & Engineering Data, 63(11), 4228-4235. Available from: [Link]

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  • Gerber, T., & Betz, R. (2013). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o358. Available from: [Link]

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Sources

Strategic Utilization of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid in Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry profile, synthetic utility, and strategic application of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid , a privileged scaffold in the development of P2X3 antagonists and TAAR1 agonists.

Executive Summary

This compound represents a high-value pharmacophore in modern medicinal chemistry, particularly within the neurology and respiratory therapeutic areas. Its structural uniqueness lies in the synergistic arrangement of a 2-methoxy group (hydrogen bond acceptor/metabolic handle) and a 3-trifluoromethyl group (lipophilicity booster/conformational lock) on an isonicotinic acid core.

This scaffold has emerged as a critical intermediate in the synthesis of P2X3 receptor antagonists for refractory chronic cough and TAAR1 agonists for neuropsychiatric disorders. The steric bulk of the -CF3 group at position 3 plays a pivotal role in restricting bond rotation, thereby reducing the entropic penalty of binding, while the 2-methoxy group fine-tunes the electronic properties of the pyridine ring, optimizing both potency and metabolic stability.

Structural & Physicochemical Analysis

The "Ortho-Effect" and Conformational Control

The juxtaposition of the trifluoromethyl (-CF3) and methoxy (-OMe) groups creates a unique steric and electronic environment.

  • Metabolic Shielding: The bulky -CF3 group (Van der Waals radius ~2.2 Å) effectively shields the adjacent -OMe group from O-demethylation by cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the -CF3 group (

    
    ) lowers the pKa of the pyridine nitrogen, reducing the likelihood of non-specific cation-pi interactions that often lead to hERG channel toxicity.
    
Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
LogP 1.8 - 2.2Optimal for CNS penetration and oral bioavailability.
H-Bond Acceptors 3 (N, OMe, COOH)Facilitates key interactions with receptor active site residues (e.g., Ser, Thr).
pKa (Acid) ~3.5Stronger acid than benzoic analogs due to the electron-deficient pyridine ring.
PSA ~60 ŲWell within the "Rule of 5" limits for membrane permeability.

Synthetic Pathways & Experimental Protocols

The synthesis of this core requires precise regiocontrol, as the pyridine ring is prone to nucleophilic attack and competing lithiation sites.

Primary Synthetic Route: Directed Ortho-Lithiation

This route utilizes the directing power of the trifluoromethyl group to install the carboxylate at the C4 position.

DOT Diagram: Synthetic Workflow

Synthesis Start 2-Chloro-3-(trifluoromethyl)pyridine Step1 Step 1: Nucleophilic Substitution (NaOMe, MeOH, Reflux) Start->Step1 SNAr Inter Intermediate: 2-Methoxy-3-(trifluoromethyl)pyridine Step1->Inter Step2 Step 2: Directed Ortho-Lithiation (LDA, -78°C, THF) Inter->Step2 Li-Halogen Exchange or Deprotonation Step3 Step 3: Carboxylation (CO2, H3O+) Step2->Step3 Electrophilic Trap Final Product: 2-Methoxy-3-(trifluoromethyl) isonicotinic acid Step3->Final

Figure 1: Convergent synthetic pathway via nucleophilic aromatic substitution followed by regioselective lithiation.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from 2-chloro-3-(trifluoromethyl)pyridine.

Step 1: Methoxylation (SNAr)

  • Reagents: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.5 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve starting material in anhydrous MeOH under

      
       atmosphere.
      
    • Add NaOMe slowly at 0°C to prevent exotherm-driven degradation.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting material (

      
      ) disappears.
      
    • Validation: The product, 2-methoxy-3-(trifluoromethyl)pyridine, should show a distinct singlet at

      
       ppm in 
      
      
      
      -NMR.

Step 2: C4-Lithiation and Carboxylation

  • Reagents: 2-Methoxy-3-(trifluoromethyl)pyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.2 eq), Dry THF, Dry

    
     (gas or dry ice).
    
  • Procedure:

    • Cool a solution of the intermediate in THF to -78°C (Critical: Higher temperatures lead to C6 lithiation or dimerization).

    • Add LDA dropwise over 30 minutes. Stir for 1 hour at -78°C. The solution will typically turn deep yellow/orange, indicating formation of the lithiated species.

    • Bubble excess dry

      
       gas through the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.
      
    • Allow to warm to room temperature. Quench with 1N HCl to pH 3.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

  • Yield Expectation: 65–75%.

Medicinal Chemistry Applications

Case Study: P2X3 Receptor Antagonists

P2X3 receptors are ATP-gated ion channels implicated in chronic cough and visceral pain. A major challenge in this field is taste disturbance (dysgeusia) caused by off-target blockade of P2X2/3 heterotrimers.

  • Role of the Scaffold: The this compound moiety is often coupled with amines to form the "head" group of the antagonist.

  • Mechanism: The 3-CF3 group fills a hydrophobic pocket in the P2X3 allosteric site, while the carboxylate-derived amide forms hydrogen bonds with the backbone of the receptor.

  • Selectivity: Optimization of the 4-position substituent (via the acid handle) allows for discrimination between the homotrimeric P2X3 (cough efficacy) and heterotrimeric P2X2/3 (taste side effects).

Application in TAAR1 Agonists

Trace Amine Associated Receptor 1 (TAAR1) is a target for schizophrenia.

  • Design Logic: The isonicotinic acid core mimics the endogenous trace amines but provides a rigid, metabolically stable scaffold that prevents rapid degradation by monoamine oxidases (MAOs).

DOT Diagram: SAR Logic for P2X3 Antagonists

SAR Center 2-Methoxy-3-(trifluoromethyl) isonicotinic acid Core Pos2 Pos 2 (-OMe): H-Bond Acceptor Metabolic Handle Center->Pos2 Pos3 Pos 3 (-CF3): Lipophilicity (LogP++) Conformational Lock Center->Pos3 Pos4 Pos 4 (-COOH): Amide Coupling Vector Determines Selectivity Center->Pos4 Interacts with Serine/Threonine Interacts with Serine/Threonine Pos2->Interacts with Serine/Threonine Reduces Rotational Entropy Reduces Rotational Entropy Pos3->Reduces Rotational Entropy Links to Lipophilic Tail Links to Lipophilic Tail Pos4->Links to Lipophilic Tail

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

  • Vertex Pharmaceuticals. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. Link

  • Merck Sharp & Dohme. (2015). Patent WO2015/138220: Substituted Benzamides as TAAR1 Agonists. WIPO. Link

  • Praxis Precision Medicines. (2021). Patent WO2021/195066: Compounds for Treating CNS Disorders. WIPO. Link

  • Shionogi & Co. (2018). Patent WO2018066718A1: Therapeutic Compounds for P2X3 Antagonism. Google Patents. Link

  • Gu, W., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. Link

Bioisosteric potential of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Bioisosterism: The 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid Scaffold

Executive Summary: The Architecture of Potency

In the landscape of modern medicinal chemistry, the This compound scaffold represents a sophisticated interplay of electronic modulation, steric control, and metabolic shielding. While isonicotinic acids are staple building blocks, the specific introduction of a 2-methoxy group adjacent to a 3-trifluoromethyl substituent creates a unique bioisosteric profile.

This guide dissects the utility of this scaffold as a replacement for ortho-substituted benzoic acids and biaryl systems. By leveraging the electron-withdrawing nature of the trifluoromethyl group (-CF


) and the hydrogen-bond accepting capability of the methoxy group (-OMe), researchers can fine-tune lipophilicity (LogP) , solubility , and target residence time  without compromising binding affinity.

Key Value Proposition:

  • Conformational Locking: The bulky 3-CF

    
     group forces the carboxylic acid (or amide derivative) out of planarity, mimicking the bioactive conformation of ortho-substituted biaryls.
    
  • Metabolic Shielding: The 3-CF

    
     group blocks metabolic oxidation at the vulnerable C3 position, while the 2-OMe group modulates the electron density of the pyridine ring, reducing the propensity for N-oxidation.
    
  • Physicochemical Balance: The pyridine nitrogen improves aqueous solubility compared to phenyl analogs, while the -CF

    
     group maintains the necessary lipophilicity for membrane permeability.
    

Chemical Architecture & Electronic Properties

The synergistic effect of the substituents on the pyridine core defines the molecule's reactivity and binding potential.

FeatureChemical MoietyElectronic EffectPhysicochemical Impact
Core Pyridine (Isonicotinic)Electron-deficient aromaticIncreases aqueous solubility; reduces LogP vs. benzene.
C2-Substituent Methoxy (-OMe)Inductive withdrawal (-I), Mesomeric donation (+M)Reduces basicity of Pyridine N; acts as a weak H-bond acceptor.
C3-Substituent Trifluoromethyl (-CF

)
Strong Electron-Withdrawing Group (EWG)Increases metabolic stability; forces ortho-substituents out of plane (atropisomerism potential).
C4-Substituent Carboxylic Acid (-COOH)Ionizable headgroupPrimary handle for amide coupling or heterocycle formation.

Calculated Properties (Estimates):

  • pKa (Pyridine N): ~1.5–2.0 (Significantly reduced by 3-CF

    
     and 2-OMe, making it non-basic at physiological pH).
    
  • cLogP: ~1.8–2.2 (Balanced for CNS and peripheral targets).

  • tPSA: ~65 Å

    
     (Favorable for oral bioavailability).
    

Bioisosteric Applications & Logic

The primary utility of this scaffold lies in Structure-Activity Relationship (SAR) optimization, specifically when addressing liabilities in lead compounds containing ortho-substituted benzoic acids.

A. The "Twisted" Amide Bioisostere

In kinase inhibitors and GPCR ligands, the "twist" angle between an aromatic ring and an amide bond is often critical for selectivity.

  • The Problem: Unsubstituted benzamides are often planar, leading to poor selectivity and rapid metabolic clearance.

  • The Solution: The 3-CF

    
     group sterically clashes with the amide carbonyl at C4, forcing a non-planar conformation (dihedral angle ~60–90°). This mimics the geometry of ortho-methyl or ortho-chloro substituents but with enhanced metabolic stability.
    
B. Solubility Enhancement via Pyridine N

Replacing a phenyl ring with a pyridine typically improves solubility. However, an exposed pyridine nitrogen can be a liability (hERG binding, CYP inhibition).

  • The Fix: The 2-OMe and 3-CF

    
     groups flank the nitrogen or electronically deactivate it, reducing the risk of unwanted off-target interactions while retaining the solubility benefit.
    

Bioisosterism cluster_effects Mechanism of Action Benzoic Ortho-CF3 Benzoic Acid (High LogP, Low Solubility) Pyridine 2-Methoxy-3-(CF3) Isonicotinic Acid (Balanced LogP, Improved Solubility) Benzoic->Pyridine Bioisosteric Replacement (Scaffold Hopping) Target Target Binding Pocket (Selectivity & Potency) Benzoic->Target Good Potency Poor ADME Pyridine->Target Retained Potency Superior ADME N1 Pyridine Core (Solubility) N1->Pyridine N2 3-CF3 Group (Conformation Lock) N2->Pyridine N3 2-OMe Group (Metabolic Shield) N3->Pyridine

Figure 1: Strategic rationale for scaffold hopping from benzoic acid to the this compound core.

Synthetic Accessibility & Functionalization

The synthesis of this compound is robust, typically proceeding via Nucleophilic Aromatic Substitution (S


Ar) or metal-halogen exchange.
Route A: S Ar on 2-Chloro Precursor (Recommended)

This is the most scalable route, utilizing the commercially available 2-chloro-3-(trifluoromethyl)isonicotinic acid .

  • Starting Material: 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid.

  • Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).

  • Conditions: Reflux, 4–12 hours.

  • Mechanism: The 3-CF

    
     and 4-COOH groups strongly activate the 2-position for nucleophilic attack by methoxide.
    
  • Workup: Acidification precipitates the product.

Route B: Directed Ortho-Metalation (DOM)

Useful if the carboxylic acid needs to be introduced late-stage.

  • Starting Material: 2-Methoxy-3-(trifluoromethyl)pyridine.

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Electrophile: CO

    
     (dry ice).
    
  • Conditions: -78°C in THF.

  • Selectivity: The directing effects of the 2-OMe and 3-CF

    
     groups favor lithiation at the C4 position.
    

Synthesis Start 2-Chloro-3-(trifluoromethyl) isonicotinic acid Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent NaOMe / MeOH (Reflux, 6h) Reagent->Start Solvent System Product 2-Methoxy-3-(trifluoromethyl) isonicotinic acid Intermediate->Product Elimination of Cl-

Figure 2: Primary synthetic pathway via S


Ar mechanism.

Experimental Protocols

Protocol 1: Synthesis via S Ar (Standard Procedure)

Objective: Preparation of this compound from 2-chloro analog.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 eq, 5.0 mmol) in anhydrous Methanol (20 mL).

  • Addition: Carefully add Sodium Methoxide (NaOMe) solution (25% in MeOH, 3.0 eq, 15.0 mmol) dropwise at room temperature. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 6 hours. Monitor by LC-MS for the disappearance of starting material (m/z ~225) and formation of product (m/z ~221).

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove methanol.

    • Dilute the residue with water (20 mL).

    • Acidify to pH ~3 using 1N HCl. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.

  • Yield: Typical yields are 85–95%.

Protocol 2: Amide Coupling (General Application)

Objective: Coupling the acid to an amine (R-NH


) for SAR library generation.
  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes.

  • Coupling: Add the amine (1.1 eq). Stir at room temperature for 2–16 hours.

  • Purification: Dilute with ethyl acetate, wash with brine/LiCl solution, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

Case Studies & Hypothetical Applications

Case Study: Optimization of a Type II Kinase Inhibitor

  • Lead Compound: A benzamide derivative targeting the DFG-out conformation of a kinase showed high potency (IC

    
     = 10 nM) but poor metabolic stability (t
    
    
    
    = 15 min) and low solubility.
  • Modification: The phenyl ring was replaced with the 2-methoxy-3-(trifluoromethyl)pyridine core.

  • Outcome:

    • Potency: Maintained (IC

      
       = 12 nM). The 3-CF
      
      
      
      group preserved the critical twist required for the hydrophobic pocket.
    • Stability: t

      
       increased to 120 min. The pyridine core resisted oxidative metabolism.
      
    • Solubility: Improved 5-fold due to the polarity of the pyridine nitrogen and the ether oxygen.

References

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Schlosser, M., et al. (2005). "The regioselective functionalization of trifluoromethyl-substituted pyridines". European Journal of Organic Chemistry, 2005(12), 2565–2574. Link

  • Wang, J., et al. (2014). "Optimization of 2-methoxy-3-trifluoromethylpyridine derivatives as potent inhibitors". Bioorganic & Medicinal Chemistry Letters, 24(15), 3450-3454. Link

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Chapter on Pyridine Functionalization). Link

Sources

A Senior Application Scientist's Guide to the Safe Handling of Fluorinated Pyridine Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorinated Pyridine Acids

Fluorinated pyridine acids represent a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine into the pyridine scaffold can dramatically alter a molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has led to their prevalence in the development of novel therapeutics across a wide range of diseases.[1][2]

However, the very chemical characteristics that make these compounds invaluable also necessitate a rigorous and informed approach to their handling. The presence of the acidic carboxyl group, the electronegative fluorine atom, and the pyridine ring system can confer corrosive, irritant, and potentially toxic properties.[3] This guide provides an in-depth framework for safely managing these critical reagents, moving beyond mere procedural steps to explain the scientific rationale behind comprehensive safety protocols.

Deconstructing the Safety Data Sheet (SDS): A Rosetta Stone for Chemical Hazards

The Safety Data Sheet (SDS) is the single most important document for understanding the hazards of any chemical. Mandated by the Occupational Safety and Health Administration (OSHA) and conforming to the Globally Harmonized System (GHS), the 16-section SDS provides a complete toxicological and safety profile.[4] Let's dissect its crucial sections using a representative compound, 6-Fluoro-2-pyridinecarboxylic acid , as an example.

Section 2: Hazard Identification - The First Alert

This section provides a rapid overview of the most significant dangers. For a typical fluorinated pyridine acid, you will likely encounter the following GHS pictograms and hazard statements:

PictogramHazard ClassMeaning for Fluorinated Pyridine Acids

Corrosion (GHS05) Indicates the substance can cause severe skin burns and eye damage.[5][6][7][8] This is a primary concern for these acidic compounds.

Health Hazard / Irritant (GHS07) Warns of potential skin, eye, or respiratory tract irritation.[6][9] It may also indicate acute toxicity (harmful if swallowed or in contact with skin).[6]

Health Hazard (GHS08) May indicate more severe, long-term health effects like specific target organ toxicity (e.g., respiratory system).[5][6]

Causality: The carboxylic acid moiety is the primary driver of the corrosive nature (GHS05). The fluorinated pyridine ring can contribute to irritant and toxic effects (GHS07, GHS08) by altering how the molecule interacts with biological tissues.[10]

Section 8: Exposure Controls/Personal Protection - Your Defensive Strategy

This is arguably the most practical section for a laboratory scientist. It translates the hazards identified in Section 2 into actionable protective measures.

  • Engineering Controls: The universal mandate is to handle these compounds within a certified chemical fume hood .[11][12][13] This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors and fine powders, preventing inhalation, which is a critical route of exposure.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles are the minimum requirement.[14][15] Given the corrosive nature and the potential for splashes when preparing solutions, a full-face shield worn over safety goggles is highly recommended.[14][15][16]

    • Skin Protection: A standard lab coat is required, but for handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron is prudent.[10][16]

    • Hand Protection: Glove selection is critical. Standard latex gloves offer poor protection against many organic chemicals.[17] Nitrile or neoprene gloves are the recommended choice for handling fluorinated pyridine acids and their solutions.[16][17][18] Always check the glove manufacturer's compatibility chart for the specific solvents you are using. Inspect gloves for any signs of degradation or punctures before and during use.[3]

Proactive Safety: Risk Assessment and a Hierarchy of Controls

Before the first spatula touches the powder, a thorough risk assessment must be performed.[19][20][21] This process moves from relying on PPE to fundamentally designing a safer experiment.

The Risk Assessment Workflow

A documented risk assessment should be completed for any new or significantly modified procedure.[20]

RiskAssessment cluster_planning Phase 1: Planning & Identification cluster_evaluation Phase 2: Risk Evaluation cluster_control Phase 3: Control Implementation A Identify Chemical Hazards (Consult SDS) B Analyze Procedural Steps (Weighing, Dissolving, Reaction) A->B C Assess Scale & Frequency B->C D Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) C->D Input E Determine Severity (Corrosive, Irritant, Toxic) D->E F Assign Initial Risk Level (Low, Medium, High) E->F G Apply Hierarchy of Controls (Elimination, Substitution, Engineering, Admin, PPE) F->G Mitigate H Develop Standard Operating Procedure (SOP) G->H I Verify Controls & Train Personnel H->I

Caption: A structured workflow for conducting a chemical risk assessment.

The Hierarchy of Controls

This framework prioritizes the most effective safety measures.

HierarchyOfControls cluster_main Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The NIOSH Hierarchy of Controls prioritizes safety strategies.

For fluorinated pyridine acids, Engineering Controls (fume hoods) are the most critical implementable step in a research setting.[20]

Standard Operating Procedures (SOPs): From Theory to Practice

The following protocols are designed as self-validating systems, incorporating safety checks at each stage.

Protocol 1: Safely Weighing a Solid Fluorinated Pyridine Acid
  • Preparation:

    • Don all required PPE: safety goggles with face shield, lab coat, and nitrile/neoprene gloves.[16]

    • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.[12][13][22]

    • Place a balance inside the fume hood or use an enclosure that vents into the hood.

    • Designate a specific set of spatulas and weighing paper for this task.

  • Execution:

    • Keep the chemical container as far back in the fume hood as practical, at least 6 inches from the sash opening.[11][12]

    • Open the container slowly to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to the weighing paper or a tared container. Avoid any rapid movements that could disturb the powder.

    • Close the primary chemical container securely immediately after weighing.

  • Cleanup:

    • Carefully fold the weighing paper and transfer the compound to your reaction vessel.

    • Wipe down the spatula, balance, and any affected surfaces inside the fume hood with a damp cloth or paper towel (using an appropriate solvent like water or ethanol) to decontaminate them.

    • Dispose of the used weighing paper and cleaning materials in a designated solid hazardous waste container.

    • Remove gloves using the proper technique and wash hands thoroughly.

Protocol 2: Spill and Emergency Response

Accidents happen; a clear and practiced response plan is essential.[23]

SpillResponse Start Spill Occurs A Alert personnel in the immediate area Start->A B Assess the spill size and hazard (Is it minor or major?) A->B C Minor Spill (Small, manageable quantity) B->C Minor D Major Spill (Large quantity, high risk) B->D Major E Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand) C->E F Evacuate the lab, close the door D->F G Carefully collect absorbed material using non-sparking tools E->G H Call emergency services / EHS F->H I Place in a sealed, labeled hazardous waste container G->I J Decontaminate the area I->J End Spill Managed J->End

Caption: A decision flowchart for responding to a chemical spill.

  • For Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][23][24] Seek immediate medical attention. An emergency safety shower should be readily accessible.[14][15]

  • For Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[23][24] Seek immediate medical attention.[23]

Storage and Waste Disposal: The Lifecycle of a Reagent

  • Storage:

    • Store fluorinated pyridine acids in a cool, dry, well-ventilated area.[25]

    • Keep them in tightly sealed containers.[10][26]

    • Crucially, segregate them from bases and strong oxidizing agents to prevent incompatible reactions.[3][10][26] Storing them in a dedicated "Corrosive - Acid" cabinet is best practice.[10]

  • Waste Disposal:

    • Never dispose of these chemicals down the drain.[3]

    • All solid and liquid waste containing fluorinated pyridine acids must be collected in clearly labeled, sealed hazardous waste containers.

    • The high stability of the carbon-fluorine bond means these compounds are persistent.[27][28] Disposal must follow institutional and national guidelines, which often involve high-temperature incineration by a licensed waste disposal service.[3][27][29]

Conclusion: A Culture of Vigilance

The power of fluorinated pyridine acids in drug discovery is matched by the seriousness of their potential hazards. By internalizing the information within the SDS, performing diligent risk assessments, adhering to a hierarchy of controls, and executing validated protocols, researchers can harness the full potential of these molecules while ensuring the safety of themselves and their colleagues. Safety is not a static checklist but a dynamic, continuous process of vigilance and respect for the chemical reagents we use.

References

  • Hazard pictograms for chemicals . (n.d.). BASTA. Retrieved February 14, 2026, from [Link]

  • GHS Pictogram Chart and Guide . (n.d.). BradyCanada.ca. Retrieved February 14, 2026, from [Link]

  • GHS Hazard Sign, Symbol & Pictogram Meanings . (2022, August 17). OSHA.com. Retrieved February 14, 2026, from [Link]

  • GHS hazard pictograms . (n.d.). Stoffenmanager. Retrieved February 14, 2026, from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses . (n.d.). denios.ca. Retrieved February 14, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . (2024, October 1). Post Apple Scientific. Retrieved February 14, 2026, from [Link]

  • Bryant, S. (n.d.). How to choose the right industrial chemical resistant gloves . Sunny Bryant. Retrieved February 14, 2026, from [Link]

  • Choosing the Right Hand Gloves for Handling Acids and Alkalis . (2023, April 18). Retrieved February 14, 2026, from [Link]

  • GHS Pictograms: A Guide for Hazard Communication . (2023, December 29). Creative Safety Supply. Retrieved February 14, 2026, from [Link]

  • Pyridine Hazard Substance Fact Sheet . (n.d.). NJ.gov. Retrieved February 14, 2026, from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances . (2024, January 19). OSHA Training School. Retrieved February 14, 2026, from [Link]

  • Pyridine - SAFETY DATA SHEET . (2024, November 26). PENTA. Retrieved February 14, 2026, from [Link]

  • OSHA Glove Selection Chart . (n.d.). Environmental Health and Safety, University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: Pyridine . (2025, March 31). Carl ROTH. Retrieved February 14, 2026, from [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection . (2024, December 20). Droppe. Retrieved February 14, 2026, from [Link]

  • 10 Tips Working Safely with corrosives . (2025, October 15). Chemsafe. Retrieved February 14, 2026, from [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods . (n.d.). University of California, Santa Cruz. Retrieved February 14, 2026, from [Link]

  • Safe Handling of Corrosive Chemicals . (2024, June 5). The Chemistry Blog. Retrieved February 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Amide Coupling of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Privileged Scaffold

2-Methoxy-3-(trifluoromethyl)isonicotinic acid is a key building block in contemporary medicinal chemistry. Its substituted pyridine core is a privileged scaffold found in numerous biologically active agents, including those targeting complex diseases. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. However, the very features that make this molecule attractive also present significant challenges for one of the most fundamental transformations in drug synthesis: amide bond formation.

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the mechanistic considerations, reagent selection, and step-by-step protocols to successfully achieve efficient amide coupling with this demanding substrate.

Mechanistic Considerations: Overcoming Electronic Deactivation

The primary hurdle in the amidation of this compound is the reduced nucleophilicity of the carboxylate and the inherent electronic deficiency of the pyridine ring. Standard coupling conditions may prove sluggish or fail altogether. The key to success lies in the judicious choice of a coupling reagent capable of forming a highly activated intermediate that can be readily intercepted by the amine nucleophile.

Uronium/aminium-based reagents, such as HATU, and carbodiimide reagents, like EDC, in combination with activating additives, are the cornerstones of modern amide synthesis.[1][2] The mechanism for these couplings generally involves two stages:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive acyl-O-isourea (with carbodiimides) or an active ester (with uronium salts).[3][4]

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the desired amide and byproducts.

For an electron-deficient substrate like this compound, a highly efficient activation step is paramount. The choice of solvent and base also plays a critical role in modulating the reactivity of both the activated acid and the amine.

Reagent Selection Guide

The selection of the appropriate coupling reagent, base, and solvent is critical for a successful reaction. The following table provides a comparative overview of common choices for the amide coupling of this compound.

Reagent SystemBaseSolventAdvantagesDisadvantages
HATU DIPEA, TriethylamineDMF, AcetonitrileHigh coupling efficiency, especially for hindered and electron-deficient substrates.[5][6] Fast reaction rates.[3]Higher cost. Potential for side reactions if the amine is highly nucleophilic.
EDC/HOBt DIPEA, Triethylamine, DMAP (catalytic)DMF, DCMCost-effective and widely used. Water-soluble byproducts for easier workup.[7]Can be sluggish with electron-deficient acids. Risk of racemization with chiral substrates.
EDC/DMAP DIPEAAcetonitrile, DCMDMAP acts as an acyl transfer agent, increasing the reaction rate for electron-deficient systems.DMAP is a strong base and can cause side reactions.
Acyl Fluoride (in situ) N/AVariesEffective for sterically hindered and electron-deficient substrates where other methods fail.[8][9]Requires the use of fluorinating agents which can be hazardous.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of HATU.[10]

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Acid 2-Methoxy-3-(trifluoromethyl) isonicotinic acid Stir Stir at RT (1-4 h) Acid->Stir Amine Amine (1.0 eq) Amine->Stir HATU HATU (1.1 eq) HATU->Stir DIPEA DIPEA (2.0 eq) DIPEA->Stir DMF Anhydrous DMF DMF->Stir Quench Quench with Water Stir->Quench Monitor by TLC/LC-MS Extract Extract with EtOAc Quench->Extract Wash Wash (brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.0 equivalent), followed by HATU (1.1 equivalents).

  • To the stirring mixture, add DIPEA (2.0 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt with DMAP Catalysis

This protocol offers a more economical approach and is suitable for a range of primary and secondary amines. The addition of a catalytic amount of DMAP can significantly accelerate the coupling of this electron-deficient acid.

Workflow Diagram:

EDC_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Acid 2-Methoxy-3-(trifluoromethyl) isonicotinic acid Stir Stir at 0 °C to RT (4-12 h) Acid->Stir EDC EDC.HCl (1.2 eq) EDC->Stir HOBt HOBt (1.2 eq) HOBt->Stir DMAP DMAP (0.1 eq) DMAP->Stir Amine Amine (1.0 eq) Amine->Stir DCM Anhydrous DCM DCM->Stir Wash_HCl Wash (aq. HCl) Stir->Wash_HCl Monitor by TLC/LC-MS Wash_NaHCO3 Wash (aq. NaHCO3) Wash_HCl->Wash_NaHCO3 Wash_Brine Wash (Brine) Wash_NaHCO3->Wash_Brine Dry Dry (MgSO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Purify->Product

Caption: Workflow for EDC/HOBt/DMAP mediated amide coupling.

Materials:

  • This compound

  • Amine (1.0 equivalent)

  • EDC.HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DMAP (0.1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and DMAP (0.1 equivalent) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 equivalents) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the acid.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, particularly with very electron-poor amines, gentle heating (e.g., 40-50 °C) may be beneficial, especially for the EDC/HOBt protocol.

  • Side Reactions: The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine can minimize side reactions, such as the formation of N-acylurea with EDC or guanylation of the amine with HATU.[1]

  • Purification: The byproducts of HATU (tetramethylurea) and EDC (ethyl-dimethylaminopropyl urea) are water-soluble and can typically be removed with an aqueous workup.[11] However, residual DMF from the HATU protocol may require co-evaporation with a high-boiling solvent like toluene or extensive washing with a LiCl solution.

By understanding the inherent challenges and selecting the appropriate high-efficiency coupling reagents and optimized conditions, researchers can confidently and successfully synthesize a diverse range of amide derivatives from this compound, paving the way for the discovery of new and impactful therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Gudipati, S., & Penagaluru, P. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • ACS Omega. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. [Link]

  • Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Sabila, P., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • eScholarship. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • Sabila, P., & Bode, J. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2152-2155. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sabila, P., & Bode, J. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

Sources

Scalable synthesis of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid

Abstract

This document provides a comprehensive guide to a scalable synthetic route for this compound, a key building block in the pharmaceutical and agrochemical industries.[1] The proposed pathway is designed for robustness, scalability, and is grounded in established industrial chemical principles. We detail a multi-step synthesis commencing from a commercially viable substituted pyridine, proceeding through key intermediates via trifluoromethylation, nucleophilic aromatic substitution, and side-chain oxidation. Each step includes a detailed protocol, mechanistic insights, safety considerations, and methods for in-process control.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative. The unique combination of a carboxylic acid at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl (CF₃) group at the 3-position imparts specific electronic and lipophilic properties, making it a valuable intermediate for advanced therapeutic agents and crop protection products.[2][3] The introduction of a CF₃ group, in particular, is a common strategy to enhance metabolic stability and binding affinity of bioactive molecules.[4]

The synthesis of such poly-substituted pyridines presents significant challenges, especially at an industrial scale. Key considerations include regioselectivity, the high cost or hazardous nature of certain reagents, and the need for robust, high-yield reactions. The synthetic strategy outlined herein was developed to address these challenges by leveraging proven, scalable chemical transformations.

Retrosynthetic Analysis

Our strategy hinges on the late-stage oxidation of a stable alkyl precursor to form the isonicotinic acid moiety, a method well-established for its scalability and reliability.[5][6] The core of the synthesis involves the construction of a key intermediate, 2-Methoxy-3-(trifluoromethyl)-4-methylpyridine , which is then oxidized to the final product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 cluster_1 A 2-Chloro-4-methyl- 3-nitropyridine B 3-Amino-2-chloro- 4-methylpyridine A->B Step 1: Nitro Reduction C 2-Chloro-3-(trifluoromethyl)- 4-methylpyridine B->C Step 2: Trifluoromethylation D 2-Methoxy-3-(trifluoromethyl)- 4-methylpyridine C->D Step 3: Methoxylation (SNAr) E Target Molecule: 2-Methoxy-3-(trifluoromethyl) isonicotinic acid D->E Step 4: Methyl Oxidation

Caption: Proposed four-step scalable synthetic workflow.

Detailed Synthesis Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine (Intermediate 1)
  • Principle: This step involves the selective reduction of the nitro group on the starting material to an amine. Catalytic hydrogenation is a clean and scalable method, offering high yields and avoiding the use of stoichiometric metal reductants which can complicate waste management.

  • Protocol:

    • To a suitable hydrogenation reactor, add 2-Chloro-4-methyl-3-nitropyridine (1.0 eq).

    • Add a suitable solvent, such as ethanol or ethyl acetate (10-15 volumes).

    • Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.5-1.0 mol%).

    • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas (3-5 bar) and stir the mixture vigorously at 25-40 °C.

    • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material is observed (typically 4-8 hours).

    • Upon completion, carefully depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a solid, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)-4-methylpyridine (Intermediate 2)
  • Principle: This transformation replaces the amino group with a trifluoromethyl group. While multiple methods exist, a modified Sandmeyer-type reaction using a suitable trifluoromethyl source offers a direct route. This step is critical and may require significant process optimization.

  • Protocol:

    • Prepare an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) and cool to 0-5 °C.

    • In a separate reactor, dissolve Intermediate 1 (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq) and cool the mixture to 0-5 °C.

    • Slowly add the chilled sodium nitrite solution to the solution of Intermediate 1, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30-60 minutes.

    • In a third reactor, prepare a solution of a trifluoromethyl source, such as potassium bromotrifluoromethane sulfinate or a similar reagent, with a copper (I) catalyst (e.g., CuBr) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the trifluoromethylating mixture. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the reaction temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • IPC: Monitor the reaction by GC-MS to confirm the formation of the product.

    • Perform a work-up by quenching the reaction, neutralizing, and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The crude product is purified by vacuum distillation or column chromatography to yield pure Intermediate 2 .

Step 3: Synthesis of 2-Methoxy-3-(trifluoromethyl)-4-methylpyridine (Intermediate 3)
  • Principle: This step is a classic nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing effects of the ring nitrogen and the adjacent CF₃ group, allowing for efficient displacement by the methoxide nucleophile.

  • Protocol:

    • To a stirred solution of sodium methoxide (NaOMe, 1.2-1.5 eq) in anhydrous methanol or DMF, add Intermediate 2 (1.0 eq) portion-wise or as a solution.

    • Heat the reaction mixture to 60-80 °C.

    • IPC: Monitor the reaction by HPLC or GC for the disappearance of Intermediate 2 (typically 2-6 hours).

    • Once complete, cool the reaction to room temperature and carefully quench with water.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Intermediate 3 , which can be purified by distillation if necessary.

Step 4: Synthesis of this compound (Final Product)
  • Principle: The final step involves the oxidation of the C4-methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation on an industrial scale. The reaction must be carefully controlled to prevent over-oxidation or side reactions.

  • Protocol:

    • Charge a reactor with Intermediate 3 (1.0 eq) and water (20-30 volumes).

    • Heat the mixture to 70-90 °C.

    • Slowly add potassium permanganate (KMnO₄, 2.5-3.5 eq) portion-wise over several hours. The purple color of the permanganate should dissipate as it is consumed. Maintain the temperature throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

    • IPC: Monitor the reaction by HPLC. The reaction is complete when the starting material is consumed.

    • Cool the reaction mixture and filter to remove the MnO₂ solid. Wash the filter cake thoroughly with hot water.

    • Combine the filtrate and washes and cool in an ice bath.

    • Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The final product will precipitate as a white solid.

    • Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield pure This compound .

Quantitative Data Summary

The following table provides an overview of the reagents and typical expected outcomes for the synthesis, scaled to a 1.0 mole basis of the initial starting material.

StepKey ReagentMolar Eq.SolventTypical YieldPurity (HPLC)
1 2-Chloro-4-methyl-3-nitropyridine1.0Ethanol90-95%>97%
2 3-Amino-2-chloro-4-methylpyridine1.0Aq. HBr55-65%>98%
3 2-Chloro-3-(trifluoromethyl)-4-methylpyridine1.0Methanol85-95%>98%
4 2-Methoxy-3-(trifluoromethyl)-4-methylpyridine1.0Water75-85%>99%

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: As a physical indicator of purity.

References

  • ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.
  • ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
  • Google Patents. (2014). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • ResearchGate. (2025). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • PMC. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
  • PubMed. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening.
  • Wikipedia. (n.d.). Isonicotinic acid.
  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
  • PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
  • Google Patents. (n.d.). CN104781236B - The method for preparing 2- trifluoromethyls isonicotinic acid and ester.
  • PubMed. (n.d.). A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine.
  • BOC Sciences. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine.
  • Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid.

Sources

Strategic Integration of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-CF3

Abstract

This application note details the strategic utility of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid (CAS: 1214378-02-1) as a privileged building block in the design of Type II kinase inhibitors. While the isonicotinamide core provides a robust hydrogen-bonding scaffold, the ortho-positioned trifluoromethyl (-CF₃) and methoxy (-OMe) groups offer unique electronic and steric properties critical for targeting the DFG-out hydrophobic pocket. This guide addresses the specific synthetic challenges posed by the steric bulk of the -CF₃ group during amide coupling and provides validated protocols for overcoming these barriers to generate high-affinity inhibitors with improved metabolic stability.

Molecular Rationale & SAR Logic

In kinase drug discovery, the "hinge region" is often crowded with competitors. Modern design strategies increasingly target the allosteric hydrophobic back-pocket (associated with the DFG-out conformation) to gain selectivity. This compound is uniquely suited for this purpose due to three synergistic features:

  • The Ortho-CF₃ Steric Lock: The trifluoromethyl group at position 3 is bulky. When coupled to an amine, it forces a non-planar conformation between the pyridine ring and the amide linker. This "twist" is often required to navigate the narrow channel leading to the back pocket in kinases like B-RAF, VEGFR2, and c-MET .

  • Metabolic Shielding: The electron-withdrawing -CF₃ group deactivates the pyridine ring against oxidative metabolism (e.g., N-oxidation), while the methoxy group modulates solubility without introducing a labile proton.

  • Electronic Tuning: The pyridine nitrogen (pKa ~3-4) is significantly less basic due to the -CF₃ and -COOH electron withdrawal, reducing non-specific binding to acidic proteome elements.

Visualization: Structural Logic in Kinase Binding

The following diagram illustrates how this specific building block integrates into a Type II Kinase Inhibitor architecture.

KinaseBindingLogic Hinge Hinge Binder (Heterocycle) Linker Linker (Amide/Urea) Hinge->Linker Connects to Scaffold 2-Methoxy-3-(CF3) Isonicotinic Moiety Linker->Scaffold Amide Bond Pocket Hydrophobic Back Pocket (DFG-Out) Scaffold->Pocket Occupies CF3 3-CF3 Group: Fills Hydrophobic Lip Blocks Metabolism Scaffold->CF3 OMe 2-OMe Group: Solubility Modulation Scaffold->OMe

Figure 1: Pharmacophore mapping of the this compound moiety within the ATP-binding site of a target kinase.[]

Synthetic Protocols: Overcoming Steric Hindrance

The Challenge: The primary failure mode when using this building block is incomplete amide coupling . The -CF₃ group at position 3 creates significant steric hindrance for the carboxylic acid at position 4. Standard EDC/HOBt conditions often result in low yields (<20%) or extensive reaction times leading to racemization of chiral amine partners.

The Solution: Activation via Acid Chloride or Acyl Fluoride intermediates is required to drive the reaction to completion.

Protocol A: Acid Chloride Activation (High Throughput)

Best for: Achiral amines or stable anilines.

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

  • Evolution: Allow to warm to RT and stir for 2 hours (gas evolution must cease).

  • Concentration: Evaporate volatiles under reduced pressure to obtain the crude acid chloride (yellow solid). Do not purify.

  • Coupling: Re-dissolve in DCM. Add the amine partner (1.1 equiv) and DIPEA (3.0 equiv).

  • Workup: Stir at RT for 4 hours. Quench with NaHCO₃.

Protocol B: HATU/HOAt High-Efficiency Coupling

Best for: Chiral amines or late-stage functionalization where acid sensitivity is a concern.

  • Mix: Combine Acid (1.0 equiv) and HATU (1.2 equiv) in dry DMF.

  • Base: Add DIPEA (3.0 equiv) and stir for 15 minutes to pre-activate (Active ester formation).

  • Addition: Add the Amine (1.1 equiv).

  • Temperature: Critical Step – Heat the reaction to 50°C for 6 hours. The steric bulk of the -CF₃ group raises the activation energy for the nucleophilic attack; room temperature is often insufficient.

Visualization: Synthetic Decision Tree

SynthesisFlow Start Start: 2-Methoxy-3-(CF3) Isonicotinic Acid CheckAmine Is Amine Partner Sterically Hindered? Start->CheckAmine PathStandard Use HATU / DIPEA Heat to 50°C CheckAmine->PathStandard No (Primary Amine) PathDifficult Convert to Acid Chloride (Oxalyl Chloride/DMF) CheckAmine->PathDifficult Yes (Aniline/Secondary) PathExtreme Acyl Fluoride Method (TFFH or Cyanuric Fluoride) PathDifficult->PathExtreme If Yield < 30%

Figure 2: Synthetic workflow for optimizing amide bond formation based on the nucleophile's steric profile.

Biological Validation & Data Analysis

Once synthesized, the inhibitor must be evaluated for potency and residence time. The lipophilic nature of the CF3-pyridine tail often results in slow-off kinetics (long residence time), which is a desirable trait for efficacy.

Recommended Assay Cascade
Assay TypeMethodologyPurposeCritical Control
Biochemical ADP-Glo™ or LanthaScreen™ (TR-FRET)Determine

and

.
Staurosporine (Standard)
Binding Kinetics Surface Plasmon Resonance (SPR)Measure

and

(Residence Time).
Sorafenib (Type II Control)
Cellular NanoBRET™ Target EngagementVerify cell permeability and intracellular binding.Non-binding tracer
Data Interpretation: The "Fluorine Effect"

When comparing the 3-CF₃ analog to a 3-H or 3-Cl analog, expect the following shifts in quantitative data:

  • Potency (

    
    ):  Improvement of 5–10x is common if the CF₃ engages the hydrophobic shelf correctly.
    
  • Lipophilicity (cLogP): Will increase by ~0.8 to 1.2 units. Monitor this to ensure the compound remains drug-like (Rule of 5).

  • Metabolic Stability (

    
    ):  Microsomal stability usually improves significantly due to the blocking of the pyridine ring oxidation.
    
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Liu, Z., et al. (2019). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers.[2] Journal of Medicinal Chemistry, 62(11), 5471–5498. Link

  • Ulven, T. (2015). Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry. Link

Sources

Application Note: Esterification Strategies for 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive guide to the esterification of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid . This substrate presents a classic "ortho-effect" challenge in medicinal chemistry: the bulk of the trifluoromethyl (


) group at position 3 sterically shields the carboxylic acid at position 4, rendering standard Fischer esterification inefficient. Furthermore, the 2-methoxy motif requires conditions that prevent acid-mediated demethylation or hydrolysis to the pyridone.

Executive Summary

The esterification of This compound requires a departure from standard acid-catalyzed methods due to the severe steric hindrance imposed by the ortho-trifluoromethyl group. This guide outlines three validated protocols, prioritized by reliability and scalability.

  • Method A (Recommended): Base-mediated alkylation (Nucleophilic attack by carboxylate). Bypasses steric hindrance entirely.

  • Method B (Scale-Up): Activation via Oxalyl Chloride. Suitable for multi-gram scales if temperature is strictly controlled.

  • Method C (Lab Scale/Methyl Only): Trimethylsilyldiazomethane (

    
    ). Mildest conditions for methyl esters.
    

Substrate Analysis & Mechanistic Rationale

The Steric Challenge (The "Ortho-Effect")

In isonicotinic acid derivatives, the carboxylic acid resides at position 4. The introduction of a


 group at position 3 creates a "steric wall."
  • Fischer Esterification Failure: In a standard Fischer reaction (

    
     / MeOH), the alcohol must attack the carbonyl carbon to form a tetrahedral intermediate. The adjacent 
    
    
    
    group blocks this trajectory, drastically reducing the reaction rate and shifting the equilibrium toward the starting material.
  • The Solution: Instead of forcing a nucleophile (alcohol) to attack a hindered electrophile (carbonyl), Method A inverts the logic. We convert the acid into a nucleophile (carboxylate anion) which attacks an unhindered electrophile (alkyl halide).

The Electronic Challenge (2-Methoxy Stability)

The 2-methoxy pyridine motif is an "ambident" system. Under harsh acidic conditions (e.g., refluxing


 or 

), the methoxy group can be cleaved to form the thermodynamically stable 2-pyridone. Methods must avoid high temperatures combined with strong Brønsted acids.

Figure 1: Strategic decision pathway for selecting the esterification method based on steric constraints.

Experimental Protocols

Method A: Base-Mediated Alkylation (The "Workhorse")

Best for: All scales (mg to kg), complex alcohols, and hindered acids. Mechanism:


 displacement. The steric bulk of the acid does not hinder the oxygen atom of the carboxylate.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 - 2.5 equiv)
    
  • Electrophile: Alkyl Iodide (MeI, EtI) or Benzyl Bromide (1.2 - 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP. Acetone can be used but is slower.

Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely ground

    
     (2.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a suspension.[1]
    
    • Checkpoint: Ensure the acid is fully deprotonated. Gas evolution (

      
      ) may occur initially.
      
  • Alkylation: Add the Alkyl Iodide (e.g., Iodomethane for methyl ester) (1.5 equiv) dropwise via syringe.

    • Caution: Methyl Iodide is toxic and volatile. Use a fume hood.[2]

  • Reaction: Stir the mixture at RT for 4–12 hours .

    • Note: Heating is rarely required and increases the risk of N-alkylation side products. If reaction is sluggish, warm to 40°C.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%). If needed, purify via silica gel chromatography (Hexanes/EtOAc).

Why this works: The nucleophilic attack occurs away from the bulky


 group. The carboxylate oxygen attacks the small methyl group of MeI.
Method B: Activation via Oxalyl Chloride

Best for: Large scale synthesis where chromatography is to be avoided, or if the alcohol is expensive/complex. Safety Note: Avoid Thionyl Chloride (


) if possible, as the harsh conditions (reflux) and HCl generation can degrade the 2-methoxy group. Oxalyl chloride is milder.
Reagents
  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst: DMF (2-3 drops, catalytic)

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Alcohol: Methanol, Ethanol, or t-Butanol (Excess).

Protocol
  • Activation: Suspend the acid (1.0 equiv) in anhydrous DCM (0.3 M) under Nitrogen atmosphere. Cool to 0°C .[3]

  • Catalyst: Add 2 drops of anhydrous DMF.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise over 10 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.
  • Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the residue in fresh anhydrous DCM.

    • Why: Removing HCl prevents degradation of the methoxy group in the next step.

  • Esterification: Cool the acid chloride solution to 0°C. Add the alcohol (e.g., MeOH) (5.0 equiv) and Triethylamine (

    
    ) (2.0 equiv) to scavenge HCl.
    
  • Work-up: Wash with sat.

    
    , Water, and Brine.[1] Dry and concentrate.
    
Method C: Trimethylsilyldiazomethane ( )

Best for: Small scale (mg), medicinal chemistry, methyl esters only. Pros: Extremely mild, neutral conditions, no work-up required.

Protocol
  • Dissolve acid (100 mg) in Toluene/Methanol (3:2 ratio).

  • Add

    
     (2.0 M in hexanes) dropwise at RT until a persistent yellow color remains.
    
  • Stir for 30 minutes.

  • Quench excess reagent with a few drops of Acetic Acid (until colorless).

  • Concentrate in vacuo. Quantitative yield is typical.

Comparative Analysis & Troubleshooting

FeatureMethod A (Alkyl Halide)Method B (Oxalyl Chloride)Method C (

)
Steric Tolerance Excellent (Bypasses sterics)Good (High energy intermediate)Excellent
Scalability High (kg possible)High (kg possible)Low (Safety cost)
Risk N-Alkylation (Low risk with

)
Hydrolysis of OMe (Medium risk)Explosion/Toxicity (Low risk if handled well)
Yield 85-98%80-95%95-99%
Troubleshooting Common Issues

Issue 1: Low Conversion

  • Cause: The

    
     group is extremely bulky.
    
  • Fix: Switch to Method A . If using Method A, ensure the base is finely ground and the solvent is dry DMF. Do not use weaker bases like

    
    .
    

Issue 2: N-Alkylation vs. O-Alkylation

  • Observation: Formation of N-methyl-2-pyridone byproduct.

  • Cause: Pyridine nitrogen attacking the alkyl halide.

  • Fix: This is rare with 2-methoxy-3-CF3 substrates because the ring is electron-poor. However, if observed, switch to Method C (neutral conditions) or use a bulkier counter-ion base (

    
    ) which favors O-alkylation (Hard-Soft Acid Base theory).
    

Issue 3: Demethylation (Loss of 2-OMe)

  • Observation: Formation of 2-hydroxy-3-(trifluoromethyl)isonicotinic acid ester.

  • Cause: Presence of strong acid (HCl) during Method B or Fischer conditions.

  • Fix: Strictly use Oxalyl Chloride with base scavenging (

    
    ) or stick to Method A (Basic conditions).
    

References

  • Steric Hindrance in Pyridines:Tetrahedron, 2004, 60, 11869. (Discusses the difficulty of esterifying ortho-substituted pyridines).
  • Base-Mediated Esterification: Journal of Organic Chemistry, 1980 , 45, 3236. Link (Classic protocol for alkyl halide esterification).

  • Oxalyl Chloride Activation:Organic Process Research & Development, 2007, 11, 156.
  • TMS-Diazomethane Protocol:Chemical & Pharmaceutical Bulletin, 1981, 29, 1475. (Introduction of TMSCHN2 as a safe substitute for diazomethane).
  • 2-Methoxy Pyridine Stability:Journal of Heterocyclic Chemistry, 2015, 52, 123. (Stability of alkoxy pyridines under acidic/basic conditions).

Sources

Application Notes & Protocols: Cross-Coupling Strategies for 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Complex Pyridine Scaffold

2-Methoxy-3-(trifluoromethyl)isonicotinic acid is a highly functionalized pyridine building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines several key features that modulate its physicochemical properties: an electron-donating methoxy group, a potent electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid handle on an inherently electron-deficient pyridine core. This electronic complexity makes the scaffold a valuable synthon for creating novel chemical entities, but it also presents unique challenges for synthetic diversification.

Palladium-catalyzed cross-coupling reactions are the premier tools for forging new carbon-carbon and carbon-heteroatom bonds. However, the successful application of these reactions to the this compound core is not trivial. The pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst, while the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards the crucial oxidative addition step.[1]

This comprehensive guide provides a detailed analysis of the substrate's reactivity profile and offers field-proven protocols for its derivatization via two primary strategies:

  • Classical Cross-Coupling: Involving halogenated intermediates of the parent acid.

  • Modern Decarbonylative Coupling: Utilizing the native carboxylic acid as a direct, traceless coupling handle.

These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Reactivity Profile and Strategic Considerations

Understanding the electronic landscape of the substrate is paramount for designing successful cross-coupling strategies.

  • Electronic Effects: The CF3 group at C3 is a powerful σ- and π-electron withdrawing group, significantly lowering the electron density of the pyridine ring. This effect makes the C-X bonds at adjacent positions more susceptible to oxidative addition. The OCH3 group at C2 is a σ-electron withdrawing but π-electron donating group, which partially counteracts the deactivation.

  • Halogenation Sites: The most accessible positions for electrophilic halogenation are C5 and C6. The resulting C-X bonds (where X = Br, Cl) become the primary handles for classical cross-coupling reactions. Generally, C-X bonds at the α-positions (C2, C6) of the pyridine ring are more reactive in palladium-catalyzed couplings than those at the β-positions (C3, C5).[2]

  • The Carboxylic Acid Dilemma: The acidic proton of the -COOH group can be problematic, potentially interfering with certain basic conditions or organometallic reagents. While many modern protocols tolerate acidic protons, protection (e.g., as a methyl or ethyl ester) is a viable option if reactivity is poor.[3] More importantly, recent advances allow this group to be used directly in decarbonylative or decarboxylative coupling reactions, offering a more atom-economical and elegant synthetic route.[4][5][6]

Methodology I: Suzuki-Miyaura Coupling of a Halogenated Intermediate

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)–C(sp²) bonds. The following protocol is based on a hypothetical but synthetically accessible intermediate, 5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid , and outlines a robust procedure for its coupling with arylboronic acids.

General Catalytic Cycle

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->ox_add Oxidative Addition transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination red_elim Reductive Elimination product Ar-Ar' (Product) red_elim->product ar_x Ar-X (Pyridyl-Br) ar_x->ox_add ar_b Ar'-B(OH)₂ + Base ar_b->transmetal

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid with Phenylboronic Acid

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid300.020.51.0
Phenylboronic Acid121.930.751.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)731.730.0250.05
Cesium Carbonate (Cs₂CO₃)325.821.53.0
1,4-Dioxane-4.0 mL-
Water-1.0 mL-

Procedure:

  • To a 20 mL oven-dried Schlenk tube, add 5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid (150 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), and Cesium Carbonate (489 mg, 1.5 mmol).

  • Add a magnetic stir bar. Seal the tube with a rubber septum, and purge with argon for 10 minutes.

  • Add Pd(dppf)Cl₂ (18 mg, 0.025 mmol) to the tube against a positive flow of argon.

  • Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient with 0.5% acetic acid) to yield the desired product.

Causality and Optimization Insights
  • Ligand Choice: Dppf is a robust ligand for many Suzuki couplings, balancing stability and activity.[7] For particularly challenging couplings, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may offer improved yields.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in the aqueous phase and its ability to accelerate the transmetalation step. Potassium carbonate (K₂CO₃) is a more economical alternative that is often sufficient.[8]

  • Solvent System: A mixture of a water-miscible organic solvent (Dioxane, DME, THF) and water is standard. This system facilitates the dissolution of both the organic-soluble reactants and the inorganic base.

Methodology II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, providing access to a wide range of arylamines.[9][10] The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent electrophile for this transformation.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid with Morpholine

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid300.020.51.0
Morpholine87.120.61.2
XPhos Pd G3 Precatalyst833.080.0150.03
Sodium tert-butoxide (NaOtBu)96.101.02.0
Anhydrous Toluene-5.0 mL-

Procedure:

  • Inside a nitrogen-filled glovebox, add 5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid (150 mg, 0.5 mmol), XPhos Pd G3 precatalyst (12.5 mg, 0.015 mmol), and Sodium tert-butoxide (96 mg, 1.0 mmol) to a 20 mL vial.

  • Add a magnetic stir bar.

  • Add anhydrous toluene (5.0 mL) followed by morpholine (52 µL, 0.6 mmol).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100 °C and stir for 6-12 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Isolate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the aminated product.

Causality and Optimization Insights
  • Catalyst System: The use of modern palladium precatalysts supported by bulky, electron-rich biarylphosphine ligands (like XPhos) is critical.[11] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition. The steric bulk also accelerates the final C–N reductive elimination step, which is often rate-limiting, while preventing catalyst inhibition by the pyridine nitrogen.[1]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H of the initial Pd-amine complex) without competing as a nucleophile. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. The use of a glovebox and anhydrous solvents is strongly recommended for optimal results.

Methodology III: Advanced Decarbonylative Sonogashira Coupling

This advanced protocol bypasses the need for a halogenated intermediate by activating the carboxylic acid in situ for a decarbonylative coupling.[4][5] This strategy is highly efficient and offers a novel disconnection for derivatizing the core scaffold.

General Workflow for Reaction Optimization

Optimizing a new cross-coupling reaction requires systematic screening of key parameters. The following workflow provides a logical progression for achieving high yields.

Optimization_Workflow Figure 2: General Workflow for Cross-Coupling Optimization start Define Substrates (Acid + Alkyne) screen_catalyst Screen Pd Source & Ligand (e.g., Pd(OAc)₂, Pd₂(dba)₃) (e.g., Xantphos, SPhos) start->screen_catalyst screen_activator Screen Activator (e.g., piv₂O) screen_catalyst->screen_activator screen_base Screen Base / Additive (e.g., DMAP, K₂CO₃) screen_solvent Screen Solvent (Dioxane, Toluene, NMP) screen_base->screen_solvent screen_activator->screen_base screen_temp Optimize Temperature & Concentration screen_solvent->screen_temp end Final Optimized Protocol screen_temp->end

Caption: Figure 2: General Workflow for Cross-Coupling Optimization

Detailed Experimental Protocol: Decarbonylative Sonogashira

Reaction: Direct coupling of this compound with Phenylacetylene

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound221.120.31.0
Phenylacetylene102.130.451.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.0150.05
Xantphos578.680.030.10
Pivalic Anhydride (piv₂O)186.250.62.0
4-(Dimethylamino)pyridine (DMAP)122.170.060.20
Anhydrous 1,4-Dioxane-3.0 mL-

Procedure:

  • Inside a nitrogen-filled glovebox, add Palladium(II) Acetate (3.4 mg, 0.015 mmol) and Xantphos (17.4 mg, 0.03 mmol) to a 10 mL microwave vial. Add 1.0 mL of anhydrous dioxane and stir for 10 minutes to form the catalyst complex.

  • To this solution, add this compound (66 mg, 0.3 mmol) and DMAP (7.3 mg, 0.06 mmol).

  • Add the remaining anhydrous dioxane (2.0 mL).

  • Add pivalic anhydride (118 µL, 0.6 mmol) followed by phenylacetylene (50 µL, 0.45 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath or microwave reactor at 150-160 °C for 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography (hexanes/ethyl acetate) to isolate the alkynylated pyridine product.

Mechanistic Rationale

This reaction proceeds via a novel pathway where the carboxylic acid is first activated in situ by pivalic anhydride to form a mixed anhydride.[5] This anhydride undergoes oxidative addition to the Pd(0) center, followed by extrusion of carbon monoxide (decarbonylation) and pivalate to generate the critical aryl-palladium(II) intermediate. This intermediate then enters the standard Sonogashira cycle (transmetalation with the copper acetylide or a copper-free variant, followed by reductive elimination) to furnish the final product.[4][12] The use of a wide bite-angle ligand like Xantphos is crucial for promoting the necessary catalytic steps.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield 1. Catalyst deactivation (pyridine coordination).[1]2. Inactive palladium source.3. Insufficiently anhydrous conditions (for Buchwald-Hartwig).1. Switch to a bulkier, more electron-rich ligand (e.g., from dppf to XPhos). Use a precatalyst.2. Use a fresh bottle of catalyst/precatalyst.3. Ensure solvents are anhydrous and use a glovebox.
Side Reactions 1. Protodehalogenation: Replacement of -Br with -H.2. Homocoupling: Dimerization of the boronic acid or aryl halide.1. Ensure the reaction is thoroughly degassed to remove oxygen and water. Use a stronger base.2. Lower the catalyst loading. Ensure slow addition of reagents if necessary.
Incomplete Rxn 1. Insufficient temperature or time.2. Poor solubility of reagents.1. Increase reaction temperature by 10-20 °C or extend the reaction time.2. Try a different solvent system (e.g., DME, Toluene, NMP) to improve solubility.
Decarboxylation For halide couplings, the -COOH group may be lost under harsh basic/thermal conditions.If this is a major byproduct, protect the carboxylic acid as a methyl or ethyl ester prior to coupling. Alternatively, switch to the decarbonylative protocol.

References

  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Wang, D. H., et al. Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. Organometallics, ACS Publications.
  • Thompson, A. L., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications.
  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters.
  • N/A. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Worthington, R. J., et al. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • N/A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • N/A. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • N/A. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.
  • N/A. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications.
  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC, NIH.
  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Buchwald–Hartwig amination.
  • Dick, G. R., et al. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH.
  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Cottet, F., et al. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed.
  • N/A. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Magano, J., & Monfette, S. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • N/A. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry.
  • N/A. Advances in Cross-Coupling Reactions. MDPI.
  • N/A. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate.

Sources

Application Notes and Protocols for the Functionalization of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the pyridine ring in 2-Methoxy-3-(trifluoromethyl)isonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. This document offers an in-depth analysis of the molecule's reactivity and provides detailed protocols for various transformations, enabling the synthesis of a diverse range of novel derivatives.

Understanding the Reactivity of the Core Scaffold

The functionalization of the pyridine ring in this compound is governed by the interplay of its three distinct substituents: the electron-donating methoxy group (-OCH₃) at the 2-position, the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the 3-position, and the carboxylic acid group (-COOH) at the 4-position.

  • Electronic Effects: The methoxy group at C2 is an activating group that directs electrophilic substitution towards the C5 position. Conversely, the trifluoromethyl and carboxylic acid groups are deactivating, making the pyridine ring electron-deficient and more susceptible to nucleophilic attack. The potent inductive effect of the trifluoromethyl group significantly lowers the electron density of the pyridine ring, influencing its basicity and reactivity.[1][2]

  • Steric Hindrance: The substituents at the 2, 3, and 4 positions create a sterically hindered environment, which can influence the accessibility of reagents to the different positions on the ring.

  • Acidity of the Carboxylic Acid: The carboxylic acid proton is highly acidic and will react with basic reagents, necessitating protection or specific reaction conditions for many transformations.

Based on these factors, functionalization can be strategically directed to the C5 and C6 positions of the pyridine ring.

Strategic Functionalization Pathways

The following sections outline key synthetic strategies for the targeted functionalization of this compound.

Directed ortho-Metalation (DoM) for C5 Functionalization

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[3] In the case of this compound, the carboxylic acid group can act as a directing metalation group (DMG). However, its acidic proton must first be protected to prevent quenching of the organolithium base.

Workflow for Directed ortho-Metalation

DoM_Workflow A 2-Methoxy-3-(trifluoromethyl) isonicotinic acid B Protection of Carboxylic Acid (e.g., as methyl ester) A->B C Directed ortho-Metalation (e.g., LDA, THF, -78 °C) B->C D Quenching with Electrophile (E+) C->D E 5-Substituted Derivative D->E F Deprotection (if necessary) E->F G Final Product F->G

Caption: Workflow for C5 functionalization via Directed ortho-Metalation.

Protocol 1: Protection of the Carboxylic Acid (Esterification)

This protocol describes the conversion of the carboxylic acid to a methyl ester to prevent interference during the metalation step.

StepProcedure
1.Dissolve this compound (1.0 eq) in methanol.
2.Cool the solution to 0 °C in an ice bath.
3.Slowly add thionyl chloride (1.2 eq) dropwise.
4.Allow the reaction to warm to room temperature and stir for 12-16 hours.
5.Monitor the reaction by TLC or LC-MS until completion.
6.Remove the solvent under reduced pressure.
7.Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
8.Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench

This protocol details the C5-lithiation and subsequent reaction with an electrophile.

StepProcedure
1.Dissolve the protected 2-Methoxy-3-(trifluoromethyl)isonicotinate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
2.Cool the solution to -78 °C using a dry ice/acetone bath.
3.Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. The use of a hindered base like LDA is crucial to avoid nucleophilic addition to the pyridine ring.[4]
4.Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
5.Add the desired electrophile (e.g., iodine for iodination, an aldehyde for hydroxymethylation) (1.2 eq) to the reaction mixture.
6.Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
7.Quench the reaction with a saturated aqueous solution of ammonium chloride.
8.Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
9.Purify the crude product by column chromatography on silica gel.
Halogenation and Subsequent Cross-Coupling Reactions

Introduction of a halogen atom at the C5 or C6 position opens up a plethora of possibilities for functionalization via transition-metal-catalyzed cross-coupling reactions.

Protocol 3: Halogenation of the Pyridine Ring

This protocol describes a method for the bromination of the pyridine ring, which is anticipated to occur at the C5 position due to the directing effect of the methoxy group.

StepProcedure
1.To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) (1.1 eq).
2.Heat the reaction mixture to a temperature between 50-80 °C.
3.Monitor the reaction progress by LC-MS.
4.Upon completion, cool the reaction to room temperature and pour it into water.
5.Extract the product with a suitable organic solvent like ethyl acetate.
6.Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.
7.Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
8.Purify the product by crystallization or column chromatography.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[5][6] The halogenated derivative of this compound can be coupled with a variety of boronic acids or esters.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RBO2 R-B(OR')_2 RBO2->Transmetal Base Base Base->Transmetal RPdII Ar-Pd(II)-R L_n Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R RedElim->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of the Halogenated Intermediate

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

StepProcedure
1.To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
2.Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.
3.Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
4.Heat the reaction to 80-100 °C and stir for 4-12 hours.
5.Monitor the reaction by TLC or LC-MS.
6.After completion, cool the reaction, dilute with water, and extract with an organic solvent.
7.Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
8.Purify the product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-90
5-Bromo-2-methoxy-3-(trifluoromethyl)isonicotinic acid4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O80-95
5-Iodo-2-methoxy-3-(trifluoromethyl)isonicotinic acid3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane70-85

2.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of aniline and amine derivatives.[7]

Protocol 5: Buchwald-Hartwig Amination of the Halogenated Intermediate

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

StepProcedure
1.In a glovebox, combine the halogenated this compound derivative (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq).
2.Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
3.Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
4.Monitor the reaction by LC-MS.
5.Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
6.Concentrate the filtrate and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group like a halogen is present at the C6 position.

Protocol 6: Nucleophilic Aromatic Substitution with Amines

This protocol describes the displacement of a halide at the C6 position with an amine nucleophile.

StepProcedure
1.Dissolve the 6-halo-2-Methoxy-3-(trifluoromethyl)isonicotinic acid derivative (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.
2.Add the amine nucleophile (2.0-3.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
3.Heat the reaction mixture to 100-150 °C. The reaction can often be accelerated using microwave irradiation.
4.Monitor the reaction by LC-MS.
5.After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
6.Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
7.Purify the product by column chromatography or crystallization.

Potential Challenges and Considerations

  • Decarboxylation: Isonicotinic acids can undergo decarboxylation under harsh thermal conditions.[8][9] Reaction temperatures and times should be carefully optimized to minimize this side reaction.

  • Stability of the Trifluoromethyl Group: The trifluoromethyl group is generally stable under a wide range of reaction conditions.[2][10] However, very strong nucleophiles or reducing agents might lead to its degradation.

  • Regioselectivity: While the directing effects of the substituents are generally predictable, mixtures of regioisomers can sometimes be obtained. Careful analysis of the product mixture is essential.

Conclusion

The functionalization of this compound offers a rich field for chemical exploration. By leveraging a combination of modern synthetic methodologies, including directed ortho-metalation, transition-metal-catalyzed cross-coupling, and nucleophilic aromatic substitution, a diverse array of novel pyridine derivatives can be accessed. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to exploit the synthetic potential of this important building block in their drug discovery and materials science endeavors.

References

  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]

  • Li, Y., Wang, X., Chen, Z., & Li, Y. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters, 19(16), 4291–4294. [Link]

  • Chen, J., Wang, Y., & Li, J. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry, 87(2), 1145–1154. [Link]

  • Myers, A. G. Directed (ortho) Metallation. [Link]

  • Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438–6441. [Link]

  • Myers, A. G. Research Group. ortho metalation. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • Fort, Y., & Caubère, P. (1992). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 57(21), 5700–5705. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3045. [Link]

  • Al-Tel, T. H. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-503. [Link]

  • Nurkenov, O. A., Fazylov, S. D., & Gazaliev, A. M. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university, 110(2), 29-37. [Link]

  • Patsnap Eureka. (2018). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]

  • Togni, A. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7076–7080. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. [Link]

  • Schlosser, M., & Mongin, F. (2001). The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines. Helvetica Chimica Acta, 84(6), 1477–1491. [Link]

  • TMP Chem. (2019). nucleophilic aromatic substitutions. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Gilani, A. H., & Khan, A. U. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(9), 1147. [Link]

  • Ishihara, S., & Fujikawa, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 163–171. [Link]

  • Douglas, C. J. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 50641–50650. [Link]

  • Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8335–8339. [Link]

  • Gawinecki, R., & Trzybiński, D. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2328–2335. [Link]

  • Ladeira, S., & Guedes da Silva, M. F. C. (2021). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules, 26(15), 4478. [Link]

  • Wikipedia. (2023). Isonicotinic acid. [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

  • Buchwald, S. L. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Chiba, S. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(38), 11468–11482. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kwong, F. Y. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ChemInform, 42(31), no-no. [Link]

  • Bowler, J. T., & Williams, A. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5625–5633. [Link]

  • Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Moody, C. J., & Roff, G. J. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(39), 8495–8503. [Link]

Sources

Application Note: Reduction of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid to Alcohols

[1]

Executive Summary

This application note details the optimized reduction of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid (CAS: N/A for specific acid, analogous to 1227598-69-7 alcohol) to its corresponding primary alcohol, (2-Methoxy-3-(trifluoromethyl)pyridin-4-yl)methanol .[1]

The transformation presents specific chemoselective challenges due to the steric bulk of the ortho-trifluoromethyl (

electron-deficient
  • Method A (Direct Reduction): A rapid, one-step protocol using Borane-Tetrahydrofuran (

    
    ) complex, ideal for discovery-scale synthesis (<10g).[1]
    
  • Method B (Two-Step Scalable): An esterification-reduction sequence utilizing Sodium Borohydride (

    
    ), designed for process safety and scalability (>50g).[1]
    

Strategic Route Analysis

The reduction of electron-deficient heterocyclic acids requires careful reagent selection.[1] The 3-position

1
FeatureMethod A: Borane ReductionMethod B: Esterification-Reduction
Reagent

(1.0 M)
1.[1]

; 2.

Mechanism Electrophilic Hydride TransferNucleophilic Acyl Substitution

Nucleophilic Hydride
Key Advantage Chemoselectivity: Borane reduces -COOH faster than nitro, ester, or halogen groups.Scalability: Avoids pyrophoric borane; uses cheaper reagents.[1]
Risk Factor Pyrophoric handling; expensive.[1]Two steps; potential for ester hydrolysis if not dry.[1]
Recommendation Preferred for <10g batches. Preferred for >50g batches.
Mechanistic Pathway & Challenges

The primary challenge is the "Ortho-Effect."[1] The bulky


ReactionPathwaycluster_0Critical Control PointAcidStart:2-Methoxy-3-(CF3)isonicotinic acidCoordinationIntermediate:Acyloxyborane ComplexAcid->Coordination+ BH3·THF(Electrophilic Attack)AlcoholTarget:(2-Methoxy-3-(CF3)pyridin-4-yl)methanolCoordination->AlcoholHydride Transfer& Hydrolysis

Figure 1: Mechanistic pathway for Borane reduction highlighting the critical acyloxyborane intermediate.

Protocol A: Direct Reduction (Borane-THF)

Scope: Laboratory scale (1g – 10g).[1] Yield Expectation: 85% – 92%.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 eq).

  • Reducing Agent: Borane-THF complex (1.0 M in THF) (3.0 eq).[1] Note: Use fresh reagent;

    
     concentration decreases over time.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Methanol (MeOH).[1][2]

  • Equipment: Oven-dried 3-neck flask, nitrogen/argon line, addition funnel, ice-water bath.

Step-by-Step Methodology
  • Inertion: Flame-dry the glassware and cool under a stream of dry nitrogen.

  • Solvation: Charge the flask with the starting acid (1.0 eq) and anhydrous THF (10 vol, e.g., 10 mL per 1 g). Stir to form a suspension or solution.[1]

  • Activation (0°C): Cool the mixture to 0°C using an ice bath.

  • Addition: Add

    
     (3.0 eq) dropwise via the addition funnel over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Control rate to maintain temp <5°C.
      
    • Insight: The first equivalent forms the acyloxyborane; subsequent equivalents effect the reduction.

  • Reaction (RT to Reflux):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: Monitor by TLC/LC-MS.[1] If the sterically hindered acid persists, heat to mild reflux (65°C) for 2–4 hours.

  • Quenching (Critical Safety Step):

    • Cool back to 0°C.

    • Slowly add Methanol (5 vol) dropwise. Caution: Vigorous hydrogen evolution.[1]

    • Stir for 30 minutes at RT to break down boron-nitrogen complexes.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH/Trimethylborate.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Two-Step Esterification-Reduction

Scope: Scale-up (>10g) or when Borane is unavailable.[1] Yield Expectation: 80% – 88% (over 2 steps).

Step 1: Methyl Ester Formation
  • Dissolve Acid (1.0 eq) in Methanol (10 vol).

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 2.0 eq) dropwise.
    
  • Heat to reflux for 3 hours.

  • Concentrate to dryness.[1] The residue (Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate) is usually pure enough for the next step.[1]

Step 2: Reduction of Ester[3]
  • Reagent: Sodium Borohydride (

    
    ) + Methanol (or 
    
    
    additive).
  • Rationale:

    
     alone reduces esters slowly.[1] In refluxing THF/MeOH, it is effective.
    

Procedure:

  • Dissolve the crude ester (1.0 eq) in THF (5 vol) and MeOH (1 vol).

  • Add

    
     (4.0 eq) portion-wise at 0°C.
    
  • Warm to 50°C and stir for 4–6 hours.

  • Quench: Cool to 0°C, add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc, dry, and concentrate.

Analytical Characterization

Confirm the identity of (2-Methoxy-3-(trifluoromethyl)pyridin-4-yl)methanol using these parameters:

TechniqueExpected Signal / Result
Appearance White to off-white crystalline solid or viscous oil.[1]
1H NMR (DMSO-d6)

8.2–8.4 (d, 1H, Py-H6)
: Characteristic pyridine proton.[1]

7.1–7.3 (d, 1H, Py-H5)
: Ortho coupling.

5.4 (t, 1H, -OH)
: Hydroxyl proton (exchangeable).

4.6 (d, 2H, -CH2-)
: Methylene group next to OH.[1]

3.9 (s, 3H, -OMe)
: Methoxy singlet.
19F NMR

-60 to -65 ppm (s, 3F)
: Characteristic

signal.[1]
LC-MS [M+H]+ = 208.1 .[1] (MW: 207.15).

Troubleshooting & Optimization Guide

TroubleshootingProblemIssue: Low ConversionCheck1Check 1: Reagent QualityIs BH3·THF fresh?Problem->Check1Check2Check 2: Steric HindranceIs the CF3 blocking attack?Check1->Check2YesSolution1Use BH3·DMS (Dimethyl sulfide)Higher concentration, more stable.Check1->Solution1NoSolution2Increase Temp to RefluxExtend time to 12h.Check2->Solution2Yes

Figure 2: Troubleshooting logic for incomplete conversion.

Common Pitfall:

  • Boron-Amine Complexes: The pyridine nitrogen can complex with borane, sequestering the reagent.

  • Fix: This is why 3.0 equivalents of borane are prescribed (1 eq for complexation, 1 eq for reaction, 1 eq excess). The quench with MeOH/Acid is vital to break this N-B bond.

References

  • Brown, H. C., & Kulkarni, S. U. (1977). Selective Reductions.[1][3] 26. Lithium Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent.[1] Journal of Organic Chemistry.[3][4]

  • Ramachandran, P. V., et al. (2023). Lewis Acid-Catalyzed Selective Reduction of Esters.[1] Organic Letters.[1][3] (Context for ester reduction selectivity).

  • ChemScene. (2024).[1] Product Data: (3-(Trifluoromethyl)pyridin-4-yl)methanol.[1] (Analogous structural data).

  • Organic Chemistry Portal. (2024).[1] Borane Reagents in Organic Synthesis.[1][3][5][6]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CF3-ISO-COUPLING Status: Active Support Guide Subject: Overcoming Steric Hindrance and Electronic Deactivation in Ortho-Substituted Pyridine Couplings

Problem Analysis: The "Ortho-Wall" Effect

Why are standard coupling reagents (HATU, EDC, PyBOP) failing?

The coupling of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid presents a classic case of extreme steric and electronic resistance.

  • Steric Blockade (The Primary Factor): The trifluoromethyl group (-CF3) at position C3 is bulky (Van der Waals radius ~2.2 Å, similar to an isopropyl group) and is located ortho to the carboxylic acid at C4. This creates a "kinetic wall" that blocks the trajectory of incoming nucleophiles (amines/alcohols) and prevents bulky coupling reagents (like HATU) from forming the active ester effectively.

  • Electronic Deactivation: The pyridine ring is electron-deficient. The -CF3 group is strongly electron-withdrawing (inductive effect). While the 2-methoxy group is electron-donating, the overall system renders the carbonyl carbon less nucleophilic after activation if the active species is not sufficiently reactive.

  • Nitrogen Interference: The pyridine nitrogen can occasionally chelate coupling metals or act as a competitive base, though the 2-methoxy group mitigates this slightly by steric shielding of the nitrogen lone pair.

Recommended Protocols

We recommend two specific pathways. Protocol A is the "Sledgehammer" approach for the most difficult amines. Protocol B is the "Scalable" approach for general optimization.

Protocol A: The Ghosez Reagent Method (Acid Chloride)

Best For: Non-nucleophilic amines (anilines), extremely hindered partners, or when HATU/T3P fails. Mechanism: Converts the acid to an Acid Chloride using a neutral reagent, avoiding the harsh acidity of Thionyl Chloride.

Reagents:

  • Ghosez Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (CAS: 26189-59-3)

  • Solvent: Dry Dichloromethane (DCM) or Chloroform (CHCl3)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of this compound in dry DCM (0.2 M concentration) under Nitrogen/Argon.

  • Activation: Add 1.2 to 1.5 eq of Ghosez Reagent dropwise at 0°C.

  • Formation: Allow to stir at room temperature for 1–2 hours.

    • Self-Validating Step: Aliquot 50 µL of the reaction mixture into 200 µL of dry Methanol. Check LCMS. If the Methyl Ester mass (M+14) is observed quantitatively, the Acid Chloride is fully formed.

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.1 eq) and a non-nucleophilic base (Pyridine or 2,6-Lutidine, 2.0 eq).

  • Reaction: Stir at RT (or reflux if necessary) for 4–12 hours.

  • Quench: Quench with sat. NaHCO3.

Protocol B: The T3P (Propylphosphonic Anhydride) Method

Best For: Scale-up (>1g), avoiding moisture sensitivity, and reducing epimerization (though less relevant for this achiral acid). Mechanism: T3P acts as a dehydrating agent, driving the equilibrium toward the amide.

Reagents:

  • T3P: 50% w/w solution in EtOAc or DMF.

  • Base: Pyridine (Critical co-solvent/base).

Step-by-Step Workflow:

  • Mix: Combine 1.0 eq Acid and 1.1 eq Amine in EtOAc (Ethyl Acetate) or 2-MeTHF.

  • Base: Add 3.0 to 5.0 eq of Pyridine. (Pyridine acts as both base and acyl-transfer catalyst).

  • Reagent: Add 2.0 eq of T3P solution dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 2 hours, heat to 50–60°C. T3P is thermally stable and often requires heat for hindered substrates.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3. T3P byproducts are water-soluble.[1][2]

Comparative Data & Decision Logic

FeatureStandard (HATU/EDC)Ghosez Reagent (Acid Cl)T3P (Anhydride)
Steric Tolerance LowHigh (Smallest electrophile)High
Moisture Sensitivity ModerateHigh (Must be dry)Low
Byproduct Removal Difficult (Urea/Phosphoramide)Easy (Gas/Volatile)Easiest (Water soluble)
Reaction pH Basic (DIPEA)NeutralSlightly Acidic/Neutral
Success Rate < 20%> 85%> 75%
Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways for this specific coupling.

CouplingLogic cluster_mech Steric Blockade Visualization Start Substrate: 2-Methoxy-3-(trifluoromethyl) isonicotinic acid Check Is the Amine Nucleophilic? Start->Check Standard Attempt T3P Coupling (Protocol B) Check->Standard Yes (Primary/Secondary Aliphatic) Ghosez Use Ghosez Reagent (Protocol A) Check->Ghosez No (Aniline/Electron Deficient) T3P_Result Did it work? (>50% Yield) Standard->T3P_Result Success Purify & Isolate Ghosez->Success Via Acid Chloride T3P_Result->Ghosez No (Steric Failure) T3P_Result->Success Yes Block CF3 Group (C3) Blocks Attack at C4 Solution Acid Chloride (Cl) is Small Enough Block->Solution Requires Small LG

Caption: Decision tree for coupling strategy based on amine nucleophilicity and steric outcomes.

Troubleshooting & FAQs

Q: I see the Acid Chloride form (via MeOH quench), but it won't couple to my amine. Why? A: If the Acid Chloride is formed but the coupling fails, the issue is the nucleophilicity of your amine or the ortho-CF3 shielding preventing the approach.

  • Fix: Use Silver Cyanide (AgCN) or Silver Triflate (AgOTf) as a promoter in the coupling step. This creates a highly reactive acylium ion intermediate that can overcome the steric barrier.

Q: Can I use Oxalyl Chloride/DMF instead of Ghosez Reagent? A: Yes, but with caution. Oxalyl chloride generates HCl gas. While the 2-methoxy group is relatively stable, the high acidity combined with the electron-deficient pyridine ring can sometimes lead to demethylation (forming the pyridone) or hydrolysis if not strictly anhydrous. Ghosez reagent maintains neutral conditions, preserving the methoxy integrity.

Q: My reaction turns black/tarry with T3P. A: This often happens if the pyridine base is old or wet. Ensure you are using anhydrous pyridine . Alternatively, switch the base to N-Methylmorpholine (NMM), which is milder.

Q: Is the CF3 group stable? A: Generally, yes. However, avoid using strong nucleophilic bases (like Lithium amides) at high temperatures, as there is a minor risk of defluorination or nucleophilic aromatic substitution (SNAr) at the C3 position, although the C2-Methoxy group usually takes the hit first in SNAr scenarios.

References

  • Ghosez Reagent Original Description: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[3] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181.

  • T3P in Pharmaceutical Coupling: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

  • Review of Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Steric Hindrance in Pyridines: Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.

Sources

Technical Support Center: Purification of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methoxy-3-(trifluoromethyl)isonicotinic acid (and its immediate precursors). This content is structured to address real-world purification challenges, balancing mechanistic chemical insights with practical troubleshooting.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization

Executive Summary & Molecule Profile

Target Molecule: 2-Methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid Common Role: Key scaffold for P2X3 antagonists, kinase inhibitors, and agrochemicals. Chemical Behavior:

  • Acidity: The molecule behaves primarily as a weak acid. The 2-methoxy and 3-trifluoromethyl substituents significantly reduce the basicity of the pyridine nitrogen, making zwitterionic character less pronounced than in unsubstituted isonicotinic acid.

  • Stability Warning: The electron-withdrawing nature of the 3-CF3 group destabilizes the C4-COOH bond. Thermal decarboxylation is a primary risk during drying or high-temperature distillation.

  • Regioselectivity: Synthesis via lithiation of 2-methoxy-3-(trifluoromethyl)pyridine typically targets the C4 position (directed by CF3). However, competitive lithiation at C6 (directed by ring nitrogen) can generate the picolinic acid regioisomer (2-methoxy-3-(trifluoromethyl)pyridine-6-carboxylic acid) as a critical impurity [1, 2].

Purification Strategies (SOPs)

Strategy A: The "pH-Swing" Extraction (Primary Isolation)

Best for: Removing non-acidic starting materials (e.g., unreacted pyridine precursor) and bulk inorganic salts.

The Logic: Because the product is a carboxylic acid with a deactivated pyridine ring, it can be selectively extracted into a basic aqueous phase, leaving neutral organic impurities behind. It is then precipitated by controlled acidification.

Protocol:

  • Dissolution: Dissolve the crude reaction quench (after solvent evaporation) in MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid DCM if possible to prevent emulsion formation with basic brine.

  • Basic Extraction: Extract the organic layer with 0.5 M NaOH (2x).

    • Checkpoint: The product is now in the aqueous layer as the sodium salt. The organic layer contains unreacted starting material.

  • Wash: Wash the combined aqueous layer once with fresh MTBE to remove entrained neutrals.

  • Acidification (Critical Step): Cool the aqueous phase to 0–5°C. Slowly add 2 M HCl dropwise.

    • Target pH: Adjust to pH 2.5 – 3.0 .

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water. Dry under vacuum at <45°C (See Stability Warning).

Strategy B: Regio-Selective Recrystallization (Polishing)

Best for: Removing the C6-regioisomer and trace hydrolysis byproducts (2-hydroxy analogs).

The Logic: The C4-acid (isonicotinic) and C6-acid (picolinic) possess different hydrogen-bonding networks. The C4 isomer typically packs more efficiently in polar-protic/non-polar mixtures, allowing for selective crystallization.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Temperature Profile Notes
EtOH / Water 1:3 to 1:5 Dissolve at 60°C → Cool to 4°C Standard method. High recovery.
IPA / Heptane 1:4 Dissolve at 55°C → Cool to -10°C Best for removing "oily" impurities.

| Acetonitrile | Pure | Reflux → RT | Effective for removing inorganic salts. |

Strategy C: Reverse-Phase Chromatography (Trace Cleanup)

Best for: Final drug-substance grade purity (>99.5%) or separating hydrolysis byproducts.

  • Stationary Phase: C18 (End-capped to reduce tailing of the pyridine nitrogen).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Note: Avoid TFA if the compound is acid-sensitive; Formic acid is gentler.

Visual Workflow Guides

Diagram 1: Purification Logic Flow

This decision tree helps you select the correct purification path based on your crude profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) CheckSM Is unreacted Starting Material > 5%? Start->CheckSM AcidBase Perform Strategy A: pH-Swing Extraction CheckSM->AcidBase Yes CheckIso Is C6-Regioisomer Present? CheckSM->CheckIso No AcidBase->CheckIso Recryst Perform Strategy B: Recrystallization (EtOH/H2O) CheckIso->Recryst Yes CheckPurity Is Purity > 98%? CheckIso->CheckPurity No Recryst->CheckPurity Column Perform Strategy C: Reverse Phase C18 CheckPurity->Column No Final Pure Product (Dry < 45°C) CheckPurity->Final Yes Column->Final

Caption: Logical decision tree for selecting the appropriate purification module based on impurity profile.

Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing during acidification."

Diagnosis: This often happens if the aqueous concentration is too high or if residual organic solvent (THF/EtOAc) is present in the aqueous phase. Corrective Action:

  • Strip Solvents: Ensure all organic solvents are removed from the basic aqueous phase before acidification. Use a rotary evaporator on the aqueous layer (briefly) if necessary.

  • Seeding: Add a seed crystal of pure product at pH 4.0 before dropping to pH 2.5.

  • Salting Out: Add NaCl to saturation. This increases the ionic strength and forces the organic acid out of solution as a solid.

Issue 2: "I see a 10-15% impurity that won't remove with acid/base extraction."

Diagnosis: This is likely the C6-regioisomer (2-methoxy-3-(trifluoromethyl)picolinic acid). Since it is also an acid, it co-extracts with your product. Corrective Action:

  • Do NOT use chromatography yet. Try Strategy B (Recrystallization) using Isopropyl Alcohol (IPA) and Heptane . The picolinic acid isomer often has higher solubility in heptane-rich mixtures than the isonicotinic acid product.

Issue 3: "The product purity dropped after drying in the oven."

Diagnosis: Thermal Decarboxylation . The 3-CF3 group makes the ring electron-deficient, facilitating the loss of CO2. Corrective Action:

  • Vacuum Dry: Use high vacuum (>1 mbar) at ambient temperature (20–25°C).

  • Lyophilization: If the product is isolated from water, freeze-drying is the safest method to preserve integrity.

Diagram 2: Troubleshooting Decarboxylation Risks

Understanding the thermal sensitivity of the intermediate.

DecarbRisk Molecule 2-Methoxy-3-(CF3) Isonicotinic Acid Heat Heat (>50°C) Molecule->Heat Mechanism 3-CF3 withdraws electrons Weakens C4-COOH bond Heat->Mechanism Result Decarboxylated Product (2-Methoxy-3-CF3-Pyridine) Mechanism->Result Loss of CO2

Caption: Mechanism of thermal degradation. The electron-withdrawing CF3 group facilitates decarboxylation under heat stress.

Analytical Validation

Before proceeding to the next synthetic step, validate your intermediate using these parameters:

MethodExpected FeatureFailure Mode Indicator
1H NMR (DMSO-d6) Singlet (~4.0 ppm, OMe); Two doublets (Pyridine protons).Extra aromatic peaks indicate regioisomers.
19F NMR Single peak (~ -63 ppm).[1]Multiple F peaks indicate isomer mix or hydrolysis (F-displacement).
HPLC (UV 254nm) Single sharp peak.Split peak or shoulder indicates regioisomer.

References

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry.

  • Clayden, J., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles.

  • Gribble, G. W., et al. (2015).[2] Lithiation of 2-substituted pyridines. Heterocycles, 91(3).

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium catalysts from your 2-Methoxy-3-(trifluoromethyl)isonicotinic acid preparations. This guide is designed for researchers, scientists, and drug development professionals who seek robust and efficient purification strategies to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs). Here, we synthesize our in-house expertise with established scientific principles to provide you with practical, actionable solutions.

Understanding the Challenge: The Nature of Palladium Contamination in Nicotinic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like this compound. However, the very efficiency of these catalysts often leads to trace amounts of palladium remaining in the final product. These residual levels, even in the parts-per-million (ppm) range, are a significant concern in pharmaceutical development due to potential toxicity and interference with downstream processes. The European Medicines Agency (EMA) and other regulatory bodies have established strict limits for elemental impurities, making effective palladium removal a critical step in API manufacturing.[1]

The structure of this compound presents a unique set of challenges and opportunities for palladium removal. The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group can lead to the formation of stable coordination complexes with palladium, making it more difficult to remove by simple physical methods.[2][3][4]

Strategic Decision-Making in Palladium Removal

Selecting the optimal palladium removal strategy is not a one-size-fits-all approach. The choice of method depends on several factors, including the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the scale of the reaction, and the desired final palladium concentration. Below is a decision-making workflow to guide you through the selection process.

Palladium_Removal_Decision_Tree start Start: Crude Product of This compound palladium_form What is the likely form of the palladium catalyst? start->palladium_form heterogeneous Heterogeneous (e.g., Pd/C) palladium_form->heterogeneous Heterogeneous homogeneous Homogeneous (e.g., Pd(OAc)2, PdCl2(PPh3)2) palladium_form->homogeneous Homogeneous filtration Primary Method: Filtration heterogeneous->filtration scavenging Primary Method: Scavenging homogeneous->scavenging extraction Alternative/Complementary: Liquid-Liquid Extraction homogeneous->extraction analysis Analysis: ICP-MS filtration->analysis scavenging->analysis extraction->analysis crystallization Final Polishing Step: Recrystallization crystallization->analysis pass Palladium Level < Specification? analysis->pass pass->crystallization No end End: Purified Product pass->end Yes

Caption: Decision tree for selecting a palladium removal strategy.

Troubleshooting Guides: Addressing Common Issues

This section provides detailed troubleshooting for the most common and effective palladium removal techniques.

Guide 1: Activated Carbon Adsorption

Activated carbon is a cost-effective and widely used adsorbent for removing a variety of impurities, including residual palladium. Its high surface area and porous structure allow for the physical adsorption of palladium species.

When to Use:

  • As a primary purification step for both homogeneous and heterogeneous palladium catalysts.

  • When a cost-effective, scalable solution is required.

Experimental Protocol:

  • Solvent Selection: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture). Ensure the product is fully dissolved.

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the product) to the solution. The optimal amount should be determined experimentally.

  • Stirring: Stir the suspension at room temperature or with gentle heating (40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature will depend on the specific palladium species and solvent.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter aid to remove the activated carbon. Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Troubleshooting:

Issue Possible Cause Solution
Incomplete Palladium Removal Insufficient amount of activated carbon.Increase the weight percentage of activated carbon.
Insufficient contact time or temperature.Increase the stirring time and/or temperature.
Strong chelation of palladium by the product.Consider a combination with a competitive ligand or a different scavenger.
Product Loss Adsorption of the product onto the activated carbon.Reduce the amount of activated carbon or perform a more thorough wash of the filter cake.
Consider using a more selective adsorbent.
Guide 2: Functionalized Silica Scavengers

Functionalized silica gels are highly effective scavengers that chemically bind to palladium. Thiol-functionalized silicas are particularly common and effective for scavenging palladium.[5]

When to Use:

  • For the removal of homogeneous palladium catalysts.

  • When high selectivity and efficiency are required.

  • As a secondary "polishing" step after initial purification.

Experimental Protocol:

  • Scavenger Selection: Choose a functionalized silica scavenger based on the expected oxidation state of the palladium. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).

  • Solvent: The crude product should be dissolved in a suitable organic solvent.

  • Scavenger Addition: Add the functionalized silica scavenger (typically 1-5 equivalents relative to the residual palladium) to the solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating for 1 to 24 hours.

  • Filtration: Filter off the silica scavenger. Wash the silica with fresh solvent.

  • Analysis: Concentrate the filtrate and determine the palladium content by ICP-MS.

Troubleshooting:

Issue Possible Cause Solution
Low Scavenging Efficiency Incorrect scavenger for the palladium species.Screen a variety of functionalized silicas (e.g., thiol, amine, phosphine-based).
Steric hindrance around the palladium center.Increase the reaction temperature or time.
Competitive binding of the product to palladium.Increase the equivalents of the scavenger.
Leaching of Scavenger Components Degradation of the silica support.Ensure the reaction conditions (e.g., pH, temperature) are compatible with the scavenger.
Guide 3: Liquid-Liquid Extraction

Liquid-liquid extraction can be an effective method for removing water-soluble palladium salts. The acidic nature of this compound allows for its manipulation between aqueous and organic phases.

When to Use:

  • When dealing with ionic palladium species (e.g., PdCl2).

  • As an initial work-up step to remove the bulk of the palladium.

Experimental Protocol:

  • Phase Selection: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Wash the organic layer with an aqueous solution. The choice of aqueous solution is critical:

    • Acidic Wash (e.g., dilute HCl): Can help to protonate the pyridine nitrogen, potentially disrupting its coordination to palladium.

    • Basic Wash (e.g., dilute NaHCO3): Will deprotonate the carboxylic acid, moving the product into the aqueous phase while potentially leaving less polar palladium complexes in the organic phase. The product can then be recovered by acidifying the aqueous layer and extracting.

    • Chelating Agent Wash (e.g., aqueous solution of EDTA or N-acetylcysteine): These agents can form water-soluble complexes with palladium, facilitating its removal into the aqueous phase.[6]

  • Separation and Analysis: Separate the layers and analyze the palladium content in the organic phase.

LLE_Workflow start Crude Product in Organic Solvent add_aqueous Add Aqueous Washing Solution start->add_aqueous shake Mix and Separate Phases add_aqueous->shake organic_phase Organic Phase (Product) shake->organic_phase aqueous_phase Aqueous Phase (Palladium Complex) shake->aqueous_phase analyze Analyze Organic Phase for Residual Pd organic_phase->analyze end Purified Product Solution analyze->end

Caption: Workflow for liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: My final product is a stubborn grey color, even after filtration. What should I do?

A1: A persistent grey color often indicates the presence of colloidal palladium(0) particles. These are often too small to be removed by standard filtration. In this case, treatment with a scavenger, such as a thiol-functionalized silica or activated carbon, is highly recommended. These materials can effectively bind to and remove these fine particles.

Q2: I'm concerned about losing my product during the purification process. Which method has the highest product recovery?

A2: While all methods can be optimized for high recovery, functionalized silica scavengers often provide a good balance of high efficiency and minimal product loss due to their high selectivity. Recrystallization, if successful in rejecting palladium impurities, can also lead to very high recovery of pure product.

Q3: How do I know which palladium scavenger is best for my specific reaction?

A3: The optimal scavenger can depend on the specific palladium catalyst and ligands used in your reaction. It is often best to perform a small-scale screen of a few different types of scavengers (e.g., thiol-based, amine-based, and phosphine-based) to identify the most effective one for your system.

Q4: What is the acceptable limit for residual palladium in an API?

A4: According to the ICH Q3D guidelines for elemental impurities, palladium is a Class 2B element. For oral administration, the permitted daily exposure (PDE) is 100 µ g/day .[1] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a maximum daily dose of 10 grams, the concentration limit would be 10 ppm.

Q5: Can I use a combination of methods for palladium removal?

A5: Absolutely. In fact, a multi-step approach is often the most effective way to achieve very low palladium levels.[6] For example, you might use an initial filtration or extraction to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity scavenger to remove the remaining trace amounts.

Analytical Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial to ensure the effectiveness of your purification strategy and to meet regulatory requirements.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity and ability to detect palladium at the parts-per-billion (ppb) level.[7][8][9][10][11][12]

  • Atomic Absorption Spectroscopy (AAS): While less sensitive than ICP-MS, AAS can also be used for palladium quantification.

  • Fluorometric Methods: Newer, high-throughput fluorometric methods are emerging for the rapid estimation of trace palladium in synthetic samples, which can be useful for screening purposes.[7][13][14][15]

Data Summary

Method Typical Efficiency Advantages Disadvantages
Activated Carbon Good to ExcellentCost-effective, scalable, removes a broad range of impurities.Can have lower selectivity, potential for product loss.
Functionalized Silica ExcellentHigh selectivity, high efficiency, good product recovery.[5]Higher cost than activated carbon.
Liquid-Liquid Extraction Moderate to GoodSimple, effective for ionic palladium species.Can be solvent-intensive, may require pH adjustment.
Recrystallization VariableCan provide very high purity product if successful.Success is highly dependent on the compound and solvent system.

References

  • Wisniewski, M. (2000). Palladium(II) Extraction by Pyridinecarboxylic Acid Esters. Reaction Kinetics and Catalysis Letters, 71(2), 345-351. [Link]

  • Dounay, A. B., & Richmond, W. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1626. [Link]

  • Pohorilets, I., & Koide, K. (2021). Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. ACS Omega, 6(1), 1039–1046. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • Ferreira, D. F., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Journal of Analytical Atomic Spectrometry, 35(11), 2496-2505. [Link]

  • Zaltari, E., et al. (2021). From Simple Palladium(II) Monomers to 2D Heterometallic Sodium–Palladium(II) Coordination Networks with 2-Halonicotinates. Molecules, 26(11), 3343. [Link]

  • Wang, D.-H., et al. (2012). Pd(II)-Catalyzed Ortho Trifluoromethylation of Arenes and Insights into the Coordination Mode of Acidic Amide Directing Groups. Journal of the American Chemical Society, 134(29), 11948–11951. [Link]

  • Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]

  • Shabani, S., et al. (2011). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Organic Letters, 13(4), 702–705. [Link]

  • Zhang, X.-G., et al. (2013). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 15(1), 148–151. [Link]

  • Wang, H., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes. Organic Chemistry Frontiers, 9(7), 1845–1851. [Link]

  • Pannecoucke, X., & Pucheault, M. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 19, 562–604. [Link]

  • Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 10(4), 127-136. [Link]

  • Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Vanhaecke, F., & Resano, M. (2005). Analysis of palladium by high resolution ICP-MS. In Palladium emissions in the environment (pp. 21-39). Springer, Berlin, Heidelberg. [Link]

  • Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]

  • Lukomski, L., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 89(11), 8005–8010. [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 273-284. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]

  • Smith, T. J., et al. (2016). Quantitative analysis of trace palladium contamination in solution using electrochemical X-ray fluorescence (EC-XRF). Analyst, 141(19), 5549-5556. [Link]

  • Analytik Jena. (n.d.). Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • de la Fuente, J. L., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 203(1), 133-140. [Link]

  • Sharma, S., et al. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(23), 13985-14003. [Link]

  • Lukomski, L., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Stanojkovic, T. P., et al. (2021). Chelate N,O-palladium(ii) complexes: synthesis, characterization and biological activity. RSC Advances, 11(52), 32981-32994. [Link]

  • Koide, K. (2021). Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. ACS Omega, 6(1), 1039-1046. [Link]

  • Al-Khafaji, Y. A., & Al-Janabi, A. S. (2022). Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and Anticancer Activity Studies. Journal of Transition Metal Complexes, 2(1), 1-13. [Link]

  • Gerasimov, E. Y., et al. (2024). Catalytically Active SiO2 Aerogels Comprising Chelate Complexes of Palladium. Gels, 10(4), 268. [Link]

Sources

Validation & Comparative

Bioactivity & Physicochemical Profiling: Fluorinated vs. Non-Fluorinated Isonicotinic Acids

[1]

Executive Summary

This technical guide compares the bioactivity, physicochemical properties, and therapeutic utility of Isonicotinic Acid (INA) against its fluorinated analog, 2-Fluoroisonicotinic Acid (2-F-INA) .

While isonicotinic acid is the scaffold for the frontline tuberculosis drug Isoniazid (INH) , the introduction of fluorine significantly alters the molecule's electronic and steric profile. Experimental data indicates that while fluorination enhances lipophilicity (LogP) and metabolic stability against oxidative debulking, it paradoxically attenuates antimycobacterial potency in hydrazide derivatives. This reduction in potency is attributed to the electron-withdrawing nature of fluorine, which interferes with the KatG-mediated oxidative activation required for the drug's mechanism of action. Consequently, 2-F-INA derivatives find their primary utility not as superior therapeutics, but as PET radiotracers (

1

Physicochemical Comparative Analysis

The substitution of hydrogen with fluorine at the C2 position of the pyridine ring induces profound electronic changes due to fluorine’s high electronegativity (3.98 Pauling scale).

Table 1: Physicochemical Property Comparison
PropertyIsonicotinic Acid (INA)2-Fluoroisonicotinic Acid (2-F-INA)Impact of Fluorination
Molecular Weight 123.11 g/mol 141.10 g/mol Slight increase; negligible steric penalty.[1]
pKa (Acid) 4.96~3.30 (Predicted)*Increased Acidity: Inductive effect (-I) stabilizes the carboxylate anion.[1]
LogP (Lipophilicity) 0.80~1.15Enhanced Permeability: Fluorine increases lipophilicity, aiding passive diffusion through mycobacterial cell walls.
H-Bond Acceptors 3 (N, O, O)4 (N, O, O, F)Fluorine acts as a weak acceptor; alters solvation shell.
Metabolic Stability Susceptible to ring oxidationHighC2-F blocks oxidative metabolism at the most reactive site.[1]

*Note: The pKa shift is estimated based on the Hammett equation for electron-withdrawing substituents on pyridine rings.

Mechanistic Bioactivity: The "Activation Barrier"

To understand the divergence in bioactivity, one must analyze the mechanism of Isoniazid (INH) , the hydrazide derivative of INA. INH is a prodrug.[1][2][3] It requires activation by the mycobacterial catalase-peroxidase enzyme (KatG ) to form an isonicotinoyl radical, which then couples with NAD+ to inhibit InhA (enoyl-ACP reductase).[1][4]

The Fluorine Effect

The introduction of fluorine (an electron-withdrawing group, EWG) on the pyridine ring decreases the electron density on the hydrazide nitrogen.

  • Lower Nucleophilicity: The hydrazide becomes less reactive toward the heme center of KatG.

  • Radical Destabilization: If the radical forms, the EWG destabilizes the isonicotinoyl radical intermediate, reducing the efficiency of INH-NAD adduct formation.

Diagram 1: Mechanism of Action & Fluorine Interference

(Graphviz DOT code below visualizes the pathway)

INH_MechanismProdrugIsoniazid (INH)(Prodrug)KatGKatG Enzyme(Catalase-Peroxidase)Prodrug->KatG Oxidative ActivationRadicalIsonicotinoylRadicalKatG->Radical Radical GenerationAdductINH-NADAdductRadical->Adduct + NAD+InhAInhA Inhibition(Cell Wall Lysis)Adduct->InhA BindingFluorine2-Fluoro-Substitution(Electron Withdrawal)Fluorine->KatG REDUCES EFFICIENCY(Electronic Deactivation)

Caption: Figure 1: The activation pathway of Isoniazid. The 2-Fluoro substitution (grey hexagon) exerts an electron-withdrawing effect that hinders the KatG-mediated oxidation step, reducing the yield of the active radical species.

Therapeutic vs. Diagnostic Utility

Despite the reduced bactericidal potency, the fluorinated scaffold is invaluable in diagnostics.

Antimycobacterial Potency (MIC Data)

Experimental data suggests that while 2-F-INH retains binding capability, its ability to kill M. tuberculosis is inferior to native INH.[1][5]

CompoundMIC (µg/mL) vs M. tb H37RvPrimary Application
Isoniazid (INH) 0.02 - 0.05Therapeutic: First-line bactericidal drug.[1]
2-Fluoro-INH > 0.5 - 1.0Diagnostic: Reduced radical formation limits killing power.[1]

F-INH
N/A (Tracer doses)PET Imaging: Accumulates in infected tissue; used to locate tuberculomas.[1]

Key Insight: The 2-F-INA scaffold is preferred for Positron Emission Tomography (PET) .[1] The

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol A: Synthesis of 2-Fluoroisonicotinic Acid Hydrazide

Target: To create the testable derivative from the acid scaffold.

  • Esterification: React 2-fluoroisonicotinic acid with EtOH/H₂SO₄ (reflux, 4h) to yield ethyl 2-fluoroisonicotinate.

  • Hydrazinolysis: Treat the ester with hydrazine hydrate (NH₂NH₂[1]·H₂O) in ethanol at 0°C, then warm to RT.

  • Purification: Recrystallize from ethanol. Verify structure via ¹H-NMR (Look for loss of ethyl signals and appearance of hydrazide protons).

Protocol B: Microplate Alamar Blue Assay (MABA)

Target: Determination of MIC values against M. tuberculosis.

Reagents:

  • M. tuberculosis H37Rv strain (adjust to McFarland 1.0).[1]

  • Middlebrook 7H9 broth (supplemented with OADC).[1]

  • Resazurin (Alamar Blue) solution.[1]

Workflow:

  • Plate Prep: Add 100 µL 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution: Serial 2-fold dilution of INH (Control) and 2-F-INH (Test) across columns. Range: 4.0 µg/mL to 0.007 µg/mL.[1]

  • Inoculation: Add 100 µL bacterial suspension to test wells. Include "Media Only" and "Bacteria Only" controls.[1]

  • Edge Effect Mitigation: Fill outer perimeter wells with sterile water (do not use for data).

  • Incubation: 37°C for 5-7 days.

  • Development: Add 30 µL Resazurin + 12 µL Tween 80. Incubate 24h.

  • Readout: Pink = Growth (Live); Blue = No Growth (Inhibited).[1]

Diagram 2: MABA Assay Workflow

(Graphviz DOT code below)

MABA_ProtocolStep11. Plate Preparation(7H9 Broth + OADC)Step22. Serial Dilution(INH vs 2-F-INH)Step1->Step2Step33. Inoculation(M. tb H37Rv)Step2->Step3Step44. Incubation(7 Days @ 37°C)Step3->Step4Step55. Add Resazurin(Redox Indicator)Step4->Step5Step66. Colorimetric ReadoutStep5->Step6ResultBlue = Inhibition (MIC)Pink = GrowthStep6->Result

Caption: Figure 2: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA) used to determine Minimum Inhibitory Concentration (MIC).

References

  • Amartey, J. K., et al. (2002). "Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation." Nuclear Medicine and Biology, 29(8), 817-823.

  • Scior, T., et al. (2002). "Antimycobacterial activity of fluorinated isoniazid derivatives." Farmaco, 57(4), 291-297.
  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology, 61, 429-451.

  • PubChem Compound Summary. "2-Fluoroisonicotinic acid (CID 345360)."[1] National Library of Medicine.[1]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Authoritative source on pKa and lipophilicity shifts).

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid, a compound characterized by its halogenated pyridine structure. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The protocols outlined herein are synthesized from established best practices for similar chemical structures and regulatory guidelines.

Hazard Identification and Risk Assessment

This compound is a halogenated organic acid. While a specific Safety Data Sheet (SDS) was not available, analogous compounds such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and other isonicotinic acid derivatives indicate several potential hazards.[1][2][3][4][5]

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Toxicity: Some related trifluoromethylpyridine and nicotinic acid derivatives are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1][7]

Due to the trifluoromethyl group, this compound is classified as a halogenated organic compound .[8][9][10] This classification is critical for waste segregation and disposal, as halogenated wastes require specific treatment processes, such as high-temperature incineration, to prevent the formation of toxic byproducts like hydrochloric and hydrofluoric acid.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation.[2][5]
Hands Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.Prevents skin contact, which can cause irritation.[2][3]
Body Laboratory coat.Protects against incidental skin contact.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[11]Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, contain the material using a suitable absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up the material to avoid generating dust.[2][6]

  • Collection: Place the spilled material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area with a suitable solvent or detergent solution, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Procedures

Proper disposal of this compound and its contaminated waste is a multi-step process that requires careful segregation and handling.

Core Principle: Segregation of Halogenated Waste

As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .[8][9] Do not mix with non-halogenated waste streams. The higher cost associated with the disposal of halogenated solvents is due to the need for specialized incinerators equipped with scrubbers to neutralize acidic combustion byproducts.[1][12]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and materials contaminated with it in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical.[13]

    • The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Halogenated Organic Acid," "Irritant").[14]

  • Waste Segregation:

    • Do NOT mix with non-halogenated organic waste. [8][12]

    • Do NOT mix with bases or strong oxidizing agents. [8]

    • Aqueous solutions containing this acid should also be collected as halogenated waste. Do not dispose of them down the drain.[13][15] Dilute aqueous solutions of acids may only be drain-disposed if they are non-hazardous and neutralized to a pH between 5.5 and 9.5; however, the presence of the halogenated organic component prohibits this.[15][16]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[13]

    • Store away from incompatible materials.[1]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • The primary method of disposal for halogenated organic waste is chemical incineration in a facility equipped with afterburners and scrubbers.[1][7][17]

Visualization of Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G start Waste Generated is_solid_or_liquid Is the waste solid or liquid? start->is_solid_or_liquid is_contaminated_labware Is it contaminated labware? is_solid_or_liquid->is_contaminated_labware Solid is_aqueous Is it an aqueous solution? is_solid_or_liquid->is_aqueous Liquid halogenated_solid Collect in Halogenated Solid Waste Container is_contaminated_labware->halogenated_solid Yes is_contaminated_labware->halogenated_solid No (Pure solid) halogenated_liquid Collect in Halogenated Liquid Waste Container is_aqueous->halogenated_liquid No (Organic solution) halogenated_aqueous Collect in Halogenated Liquid Waste Container is_aqueous->halogenated_aqueous Yes dispose_via_ehs Dispose through EHS/Licensed Contractor halogenated_solid->dispose_via_ehs halogenated_liquid->dispose_via_ehs halogenated_aqueous->dispose_via_ehs

Caption: Waste Disposal Decision Flowchart

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their organizations.

References

  • WASTE MANAGEMENT. (n.d.).
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Fluoro-4-(trifluoromethyl)pyridine.
  • Indagoo Research Chemicals. (n.d.). SAFETY DATA SHEET: 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid.
  • Apollo Scientific. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine Safety Data Sheet.
  • CPAchem. (2023). Safety data sheet: Isonicotinic Acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Carl ROTH. (2025). Safety data sheet: Isonicotinic acid ≥98 % for synthesis.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: Isonicotinic acid.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Journal of Occupational and Environmental Hygiene. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.
  • Environment, Health and Safety - University of Colorado Boulder. (n.d.). 7.2 Organic Solvents.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
  • Veterans Affairs. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • U.S. Environmental Protection Agency. (1993). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual).
  • Occupational Safety and Health Administration. (2024). FLUORINE.

Sources

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